TC14012
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S,6S,9S,12S,15R,20R,23R,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDHDBBOJNZKY-UXNLHULBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H140N34O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2066.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: TC14012 as a CXCR7 Agonist and its Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC14012, a peptidomimetic compound, has emerged as a significant pharmacological tool for studying the atypical chemokine receptor CXCR7, also known as ACKR3. While initially developed as a potent antagonist for the CXCR4 receptor, this compound exhibits potent agonistic activity towards CXCR7. This dual functionality underscores the complexity of chemokine receptor pharmacology and highlights the importance of off-target profiling. Activation of CXCR7 by this compound does not follow the canonical G-protein coupling paradigm of typical chemokine receptors. Instead, it triggers a biased signaling cascade primarily mediated by β-arrestin. This leads to the activation of downstream kinase pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 and the Akt/endothelial Nitric Oxide Synthase (eNOS) pathways. Understanding the intricacies of this compound-mediated CXCR7 signaling is crucial for its application in biomedical research and for the development of novel therapeutics targeting this important receptor. This guide provides a comprehensive overview of the this compound-CXCR7 signaling axis, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound and the CXCR7 Receptor
This compound is a serum-stable, cyclic peptide that was originally identified as a high-affinity antagonist of the CXCR4 receptor, playing a role in HIV entry and cancer metastasis.[1] Subsequent research, however, revealed its unexpected role as a potent agonist for the atypical chemokine receptor CXCR7.[2][3]
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[4] Unlike conventional chemokine receptors, CXCR7 does not couple efficiently to G-proteins to induce classical downstream signaling events like calcium mobilization.[4] Instead, its primary signaling output is mediated through the recruitment of β-arrestin proteins.[2][3] This biased signaling mechanism has positioned CXCR7 as a key player in various physiological and pathological processes, including cell survival, adhesion, and migration.
The agonistic activity of this compound on CXCR7, despite its antagonistic action on the closely related CXCR4 receptor, highlights the subtle but critical differences in the ligand-binding pockets and activation mechanisms of these two receptors.[5] This makes this compound an invaluable tool for dissecting the specific functions of CXCR7, even in cellular systems where CXCR4 is also present.
The this compound-CXCR7 Signaling Pathway
The binding of this compound to CXCR7 initiates a cascade of intracellular events that are distinct from classical G-protein-coupled receptor (GPCR) signaling. The core of this pathway is the recruitment of β-arrestin 2, which acts as a scaffold protein to assemble downstream signaling complexes.
β-Arrestin 2 Recruitment
Upon agonist binding, CXCR7 undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin 2. The recruitment of β-arrestin 2 to the intracellular loops of CXCR7 is a critical initiating step in the signaling cascade.[2][3] This interaction has been robustly demonstrated using biophysical assays such as Bioluminescence Resonance Energy Transfer (BRET).[3][6]
Downstream Kinase Activation
Once recruited, β-arrestin 2 serves as a platform for the activation of several key intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
This compound has been shown to induce the phosphorylation and activation of ERK1/2 in a CXCR7-dependent manner.[2] The β-arrestin 2 scaffold facilitates the assembly of components of the MAPK cascade, leading to the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, or phosphorylate cytoplasmic targets, thereby influencing cellular processes such as proliferation, differentiation, and survival.
In endothelial progenitor cells, this compound has been demonstrated to activate the Akt/eNOS signaling pathway via CXCR7.[4] This involves the β-arrestin-dependent activation of PI3K, which leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO).[4] NO is a critical signaling molecule involved in vasodilation, angiogenesis, and cell survival.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the natural ligand CXCL12 in their interaction with the CXCR7 receptor.
| Ligand | Parameter | Value | Cell Line | Assay | Reference |
| This compound | Binding Affinity (Kᵢ) | 157 ± 36 nM | HEK293 | Radioligand Displacement | [3] |
| CXCL12 | Binding Affinity | ~10-fold higher for CXCR7 than CXCR4 | - | - | [4] |
Table 1: Ligand Binding Affinities for CXCR7
| Ligand | EC₅₀ for β-arrestin 2 Recruitment | Cell Line | Assay | Reference |
| This compound | 350 nM | HEK293 | BRET | [2][3] |
| This compound | 47.4 nM | HEK293 | BRET | |
| CXCL12 | 30 nM | HEK293 | BRET | [3] |
| CXCL12 | 14.8 nM | HEK293 | BRET | |
| AMD3100 | 140 µM | HEK293 | BRET | [3][6] |
Table 2: Potency of Ligands in Inducing β-arrestin 2 Recruitment to CXCR7
Note: Variations in EC₅₀ values can be attributed to different experimental conditions and assay systems.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-CXCR7 signaling pathway.
β-Arrestin 2 Recruitment Assay (BRET)
This protocol is adapted from studies demonstrating this compound-induced β-arrestin recruitment to CXCR7.[3][6]
Objective: To quantitatively measure the interaction between CXCR7 and β-arrestin 2 in live cells upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Expression plasmids: CXCR7-eYFP (acceptor) and β-arrestin 2-Rluc (donor)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 96-well white, clear-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Coelenterazine h (luciferase substrate)
-
BRET buffer (PBS, 0.5 mM MgCl₂, 0.1% glucose)
-
This compound, CXCL12 (positive control), and vehicle (negative control)
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids using a suitable transfection reagent. A typical ratio is 1 µg of receptor plasmid to 0.05 µg of β-arrestin plasmid per well of a 6-well plate.
-
-
Cell Seeding:
-
The day after transfection, detach the cells and seed them into poly-D-lysine coated 96-well white, clear-bottom microplates.
-
Incubate for 24 hours to allow for cell attachment and protein expression.
-
-
BRET Assay:
-
Wash the cells once with PBS.
-
Prepare serial dilutions of this compound, CXCL12, and the vehicle control in BRET buffer.
-
Add the ligand solutions to the respective wells and incubate for 30 minutes at 37°C.
-
Add coelenterazine h to all wells at a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the luminescence signals using a BRET plate reader.
-
Sequentially integrate the signals in two wavelength windows: ~485 nm for Renilla luciferase (donor) and ~530 nm for eYFP (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct for background by subtracting the BRET ratio of cells expressing only the donor construct.
-
Plot the net BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is a generalized procedure based on studies showing this compound-induced ERK1/2 activation.[2]
Objective: To detect the phosphorylation of ERK1/2 in response to this compound stimulation of CXCR7-expressing cells.
Materials:
-
U373 glioma cells (endogenously express CXCR7, but not CXCR4) or other suitable CXCR7-expressing cell line
-
Serum-free cell culture medium
-
This compound, CXCL12 (positive control), and vehicle (negative control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture U373 cells to ~80% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of this compound, CXCL12, or vehicle for different time points (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Akt and eNOS Phosphorylation Assay (Western Blot)
This protocol is based on a study investigating the effect of this compound on endothelial progenitor cells.[4]
Objective: To assess the phosphorylation of Akt and eNOS in response to this compound in CXCR7-expressing cells.
Materials:
-
Endothelial progenitor cells (EPCs) or other suitable cell line
-
Cell culture medium (potentially high glucose for disease modeling)
-
This compound and appropriate controls
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification reagents (BCA kit)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-eNOS (Ser1177), and rabbit anti-total eNOS
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture EPCs under desired conditions (e.g., normal or high glucose).
-
Treat the cells with this compound (e.g., 5 µM) for a specified time (e.g., 10 minutes for phosphorylation events).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration as described in the ERK1/2 protocol.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Block the membrane and incubate with primary antibodies against phospho-Akt and phospho-eNOS.
-
Proceed with secondary antibody incubation and ECL detection.
-
-
Normalization:
-
Strip the membranes and re-probe with antibodies against total Akt and total eNOS to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both Akt and eNOS.
-
Visualizations
The following diagrams illustrate the this compound-CXCR7 signaling pathway and the experimental workflows.
Caption: this compound-induced CXCR7 signaling cascade.
Caption: Workflow for the β-arrestin 2 recruitment BRET assay.
Caption: General workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound is a unique pharmacological agent that acts as a potent agonist for the atypical chemokine receptor CXCR7, while antagonizing CXCR4. Its activation of CXCR7 initiates a β-arrestin-biased signaling cascade, leading to the activation of the ERK1/2 and Akt/eNOS pathways. The detailed understanding of this signaling network, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in the fields of cancer biology, immunology, and cardiovascular diseases. The information presented in this technical guide provides a solid foundation for the continued investigation of CXCR7 function and the development of novel therapeutic strategies targeting this receptor. The dual-activity profile of this compound necessitates careful experimental design and data interpretation, but also offers a powerful tool to unravel the distinct and overlapping roles of CXCR4 and CXCR7 in health and disease.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of TC14012 for CXCR4 and CXCR7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the peptidomimetic compound TC14012 to the chemokine receptors CXCR4 and CXCR7. This compound, a serum-stable derivative of T140, exhibits a unique dualistic activity, acting as a potent antagonist for CXCR4 while simultaneously functioning as an agonist for CXCR7.[1][2] This document details the quantitative binding affinities, the experimental methodologies used for their determination, and the known signaling pathways activated by this compound's interaction with these receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for CXCR4 and CXCR7 has been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency at each receptor.
Table 1: this compound Binding Affinity for CXCR4
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| IC50 | 19.3 | Not specified | Not specified | Selective and peptidomimetic CXCR4 antagonist.[1][2] |
Table 2: this compound Binding Affinity and Functional Activity at CXCR7
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| EC50 | 350 | β-arrestin 2 recruitment (BRET) | Not specified | Potent agonist of β-arrestin recruitment.[1][2][3] |
| Ki | 157 ± 36 | Radioligand displacement | HEK293 cells stably expressing CXCR7 | Radiolabeled CXCL12 was used as the ligand.[3] |
Experimental Protocols
The determination of this compound's binding and functional parameters involved specific and rigorous experimental methodologies. The following sections detail the key protocols cited in the literature.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay is crucial for determining the agonist activity of this compound at the CXCR7 receptor.
Objective: To quantify the recruitment of β-arrestin 2 to CXCR7 upon ligand binding.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in a suitable assay buffer.
-
Ligand Stimulation: The cell suspension is distributed into a microplate, and varying concentrations of this compound are added.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the wells. If this compound induces the interaction between CXCR7-RLuc and β-arrestin 2-YFP, the energy from the luciferase reaction is transferred to the YFP, causing it to emit light at a specific wavelength. The ratio of the light emitted by YFP to the light emitted by RLuc is measured using a microplate reader.
-
Data Analysis: The BRET ratio is plotted against the logarithm of the this compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.[4][5]
Radioligand Displacement Assay
This competitive binding assay was utilized to determine the binding affinity (Ki) of this compound for CXCR7.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CXCR7 receptor.
Methodology:
-
Cell Preparation: Membranes from HEK293 cells stably expressing CXCR7 are prepared.[3]
-
Assay Incubation: A constant concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[3]
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Molecular Interactions
The interaction of this compound with CXCR4 and CXCR7 initiates distinct downstream signaling cascades.
This compound as a CXCR4 Antagonist
This compound acts as an inverse agonist at the CXCR4 receptor.[3] The natural ligand for CXCR4, CXCL12, typically activates signaling pathways such as the MAPK and Akt pathways, which are involved in cell proliferation and survival.[6] As an antagonist, this compound blocks these CXCL12-mediated effects.
This compound as a CXCR7 Agonist
In contrast to its effect on CXCR4, this compound is a potent agonist at the atypical chemokine receptor CXCR7.[1][2][3] CXCR7 is considered an "atypical" receptor because it does not couple to heterotrimeric G-proteins to mediate classical signaling pathways.[3][4] Instead, its primary signaling mechanism is through the β-arrestin pathway.[3][4]
Upon binding of this compound, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2.[3][7] This interaction leads to the activation of downstream signaling molecules, including the phosphorylation and activation of Erk 1/2.[3][4] More recent studies have also implicated the activation of the Akt/eNOS pathway in endothelial progenitor cells following this compound stimulation of CXCR7, promoting angiogenic functions.[8][9]
Visualizations
The following diagrams illustrate the experimental workflow for determining CXCR7 agonism and the subsequent signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
TC14012 as a peptidomimetic inverse agonist of CXCR4
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), orchestrates cell migration, proliferation, and survival, making the CXCL12/CXCR4 axis a critical pathway in hematopoiesis, organogenesis, and immune responses.[1] However, its involvement in cancer metastasis, HIV-1 entry, and inflammatory diseases has rendered it a significant therapeutic target.[2][3] TC14012, a serum-stable derivative of the T140 peptide, has emerged as a potent and selective peptidomimetic modulator of CXCR4.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its characterization as an inverse agonist of CXCR4, its associated signaling pathways, and the experimental methodologies used to elucidate its function.
Quantitative Profile of this compound
This compound exhibits a distinct pharmacological profile, acting as a potent antagonist and inverse agonist at CXCR4 while simultaneously functioning as an agonist at the atypical chemokine receptor CXCR7 (also known as ACKR3). This dual activity is a critical consideration in its therapeutic application.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | CXCR4 | 19.3 nM | [¹²⁵I]SDF-1α binding inhibition | [4][5][6] |
| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment | [4][5][7][8] |
| Kᵢ | CXCR7 | 157 ± 36 nM | Radiolabeled CXCL12 displacement | [7] |
Mechanism of Action: Inverse Agonism at CXCR4
CXCR4 can exhibit constitutive, ligand-independent activity, particularly in certain pathological contexts.[9][10] While a neutral antagonist blocks the action of an agonist, an inverse agonist can reduce this basal signaling activity. This compound has been identified as an inverse agonist of CXCR4, capable of decreasing the autonomous signaling of constitutively active CXCR4 mutants.[2][9] This property is crucial as it suggests that this compound can suppress CXCR4 signaling even in the absence of its endogenous ligand, CXCL12.
The interaction of this compound with CXCR4 is thought to be similar to its analogue, CVX15, which binds within the transmembrane domain of the receptor.[11] This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
CXCR4 Signaling Pathways Modulated by this compound
Upon activation by its ligand CXCL12, CXCR4 primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12] This initiates a cascade of downstream events including calcium mobilization, and activation of the PI3K/Akt and MAPK/ERK pathways, which collectively regulate cell migration, proliferation, and survival.[1] this compound, as an inverse agonist, not only blocks these CXCL12-induced signaling events but also reduces the basal activity of the receptor.
Caption: CXCR4 signaling pathway and points of modulation by CXCL12 and this compound.
Dual Activity: Agonism at CXCR7
Intriguingly, this compound acts as an agonist at CXCR7, a receptor that also binds CXCL12.[7][8] Unlike CXCR4, CXCR7 does not couple to G-proteins but instead signals through the recruitment of β-arrestin.[7][8][13] this compound potently induces the recruitment of β-arrestin 2 to CXCR7, leading to the activation of downstream pathways such as the ERK1/2 kinases.[4][7][8] This agonist activity at CXCR7 may have distinct biological consequences, including roles in angiogenesis and cell adhesion.[14][15]
Caption: this compound-mediated agonist signaling through the CXCR7-β-arrestin pathway.
Experimental Protocols
The characterization of this compound's activity relies on a suite of well-established cellular and biochemical assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC₅₀ or Kᵢ).
Objective: To determine the IC₅₀ of this compound for CXCR4.
Materials:
-
HEK293 cells stably expressing human CXCR4.
-
[¹²⁵I]-CXCL12 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture and harvest HEK293-CXCR4 cells. Prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound.
-
Radioligand Addition: Add a constant concentration of [¹²⁵I]-CXCL12 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a competitive radioligand binding assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
The BRET assay is a powerful tool to measure protein-protein interactions in live cells, commonly used to assess GPCR-β-arrestin interactions.
Objective: To determine the EC₅₀ of this compound for β-arrestin 2 recruitment to CXCR7.
Materials:
-
HEK293 cells.
-
Expression vectors for CXCR7 fused to a yellow fluorescent protein (YFP) and β-arrestin 2 fused to Renilla luciferase (RLuc).
-
This compound (test compound).
-
Coelenterazine h (luciferase substrate).
-
BRET-compatible plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the CXCR7-YFP and β-arrestin 2-RLuc constructs.
-
Cell Seeding: Seed the transfected cells into a white, 96-well microplate.
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.
-
BRET Measurement: Immediately measure the light emission at two wavelengths simultaneously using a BRET plate reader (typically ~480 nm for RLuc and ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Conclusion
This compound is a fascinating peptidomimetic with a complex pharmacological profile. Its potent inverse agonist activity at CXCR4 makes it a valuable tool for inhibiting both ligand-dependent and -independent signaling of this receptor, with significant therapeutic potential in oncology and immunology. However, its concurrent agonist activity at CXCR7 necessitates careful consideration and further investigation to fully understand the integrated biological effects of this compound. The experimental frameworks detailed herein provide a robust foundation for the continued exploration of this compound and the development of next-generation CXCR4-targeted therapeutics.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 7. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulated expression of CXCR4 constitutive active mutants revealed the up-modulated chemotaxis and up-regulation of genes crucial for CXCR4 mediated homing and engraftment of hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of TC14012: A Technical Guide Beyond CXCR4/CXCR7
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: TC14012 is a well-characterized peptidomimetic that has garnered significant interest for its potent and selective modulation of the chemokine receptors CXCR4 and CXCR7. It acts as a robust antagonist of CXCR4 and a potent agonist of CXCR7. This dual activity makes it a valuable tool for investigating the biological roles of these receptors and a potential therapeutic agent in various diseases, including cancer and HIV. This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its interactions with CXCR4 and CXCR7. Despite extensive research on its primary targets, to date, there is a notable absence of publicly available scientific literature detailing any specific cellular targets of this compound beyond CXCR4 and CXCR7. This document summarizes the current state of knowledge, presents quantitative data on its known interactions, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways.
Known Cellular Targets of this compound
The current body of scientific evidence overwhelmingly points to two primary cellular targets for this compound:
-
CXCR4 (C-X-C chemokine receptor type 4): this compound is a potent and selective antagonist of CXCR4.[1]
-
CXCR7 (C-X-C chemokine receptor type 7, also known as ACKR3): this compound acts as a potent agonist at this receptor.[1][2][3]
Extensive searches of scientific databases and literature have not revealed any peer-reviewed studies that definitively identify other direct molecular targets of this compound. Therefore, the subsequent sections of this guide will focus on the detailed characterization of its interactions with CXCR4 and CXCR7.
Quantitative Data on Target Interactions
The following tables summarize the key quantitative parameters defining the interaction of this compound with its known targets.
Table 1: this compound Activity at CXCR4
| Parameter | Value | Cell Line/System | Reference |
| IC50 (antagonist activity) | 19.3 nM | - | [1] |
Table 2: this compound Activity at CXCR7
| Parameter | Value | Cell Line/System | Reference |
| EC50 (β-arrestin 2 recruitment) | 350 nM | HEK293 cells | [1][2][3] |
Signaling Pathways
This compound modulates distinct signaling pathways through its interaction with CXCR4 and CXCR7.
As an antagonist of CXCR4 , this compound blocks the binding of the natural ligand, CXCL12 (SDF-1), thereby inhibiting downstream signaling cascades typically associated with cell migration, proliferation, and survival.
As an agonist of CXCR7 , this compound promotes the recruitment of β-arrestin 2.[1][2][3] This interaction can lead to the activation of downstream pathways such as the ERK 1/2 signaling cascade.[2][3] In endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway via CXCR7, promoting angiogenic functions.[4][5]
Below are Graphviz diagrams illustrating these signaling pathways.
Experimental Protocols
The characterization of this compound's activity on CXCR4 and CXCR7 has been achieved through a variety of in vitro assays. Below are detailed methodologies for key experiments.
CXCR4 Antagonism: Inhibition of CXCL12-induced Calcium Mobilization
This assay is a common method to determine the antagonistic activity of compounds targeting G-protein coupled receptors that signal through calcium.
-
Cell Line: A cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., Jurkat cells, HEK293-CXCR4).
-
Reagents:
-
This compound (various concentrations)
-
CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
-
Protocol:
-
Cells are harvested and washed with assay buffer.
-
Cells are incubated with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
After incubation, cells are washed to remove excess dye and resuspended in assay buffer.
-
The cell suspension is pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
The baseline fluorescence is measured using a fluorometric imaging plate reader or a spectrofluorometer.
-
CXCL12 is added to the cells, and the change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the CXCL12-induced calcium signal.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
CXCR7 Agonism: β-Arrestin 2 Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between CXCR7 and β-arrestin 2, a hallmark of CXCR7 signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.
-
Cell Line: A cell line co-expressing CXCR7 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). HEK293 cells are commonly used.
-
Reagents:
-
This compound (various concentrations)
-
BRET substrate (e.g., coelenterazine h)
-
Assay buffer (e.g., phosphate-buffered saline)
-
-
Protocol:
-
Cells expressing the BRET fusion constructs are seeded into a white, clear-bottom 96-well plate.
-
After 24-48 hours, the culture medium is removed, and cells are washed with the assay buffer.
-
Cells are then treated with various concentrations of this compound or a vehicle control.
-
The BRET substrate is added to each well.
-
The plate is immediately read on a microplate reader capable of detecting the luminescence signals from both the donor and acceptor molecules.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
The net BRET signal is determined by subtracting the background BRET from the BRET signal of the stimulated cells.
-
The EC50 value is calculated from the concentration-response curve.
-
Future Directions and Conclusion
While the interactions of this compound with CXCR4 and CXCR7 are well-documented, the potential for off-target effects remains an important consideration for its therapeutic development. The absence of comprehensive off-target profiling studies represents a significant knowledge gap. Future research employing unbiased, proteome-wide screening technologies would be invaluable for elucidating the complete cellular target landscape of this compound. Methodologies such as affinity purification-mass spectrometry (AP-MS), chemical proteomics, and broad-panel receptor screening assays could provide definitive insights into any potential alternative binding partners.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of TC14012 in Modulating CXCL12 Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Consequently, it has emerged as a significant target for therapeutic intervention. TC14012, a peptidomimetic, is a key modulator of this pathway, exhibiting a unique dual-receptor activity. This technical guide provides an in-depth analysis of the effect of this compound on CXCL12 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This compound acts as a potent antagonist of the CXCR4 receptor while simultaneously functioning as an agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3). This bivalent interaction with the CXCL12 receptor system results in a complex and context-dependent modulation of cellular responses to the chemokine CXCL12. Understanding the nuanced effects of this compound is paramount for its development and application in therapeutic strategies targeting the CXCL12/CXCR4/CXCR7 axis.
Introduction to the CXCL12/CXCR4/CXCR7 Axis
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), orchestrates cellular migration and signaling primarily through its interaction with the G protein-coupled receptor (GPCR), CXCR4.[1] Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins.[2][3] This initiates a cascade of downstream signaling events, including intracellular calcium mobilization, and the activation of pathways such as MAPK and PI3K, which collectively regulate cell migration, proliferation, and survival.[1][2][3] The CXCL12/CXCR4 axis is implicated in a variety of diseases, most notably in cancer, where it promotes tumor growth and metastasis to organs with high CXCL12 expression.[4][5]
CXCR7, another receptor for CXCL12, is considered an atypical chemokine receptor as it does not couple to G proteins to the same extent as CXCR4.[6][7][8] Instead, its primary signaling function is mediated through the recruitment of β-arrestin.[6][7] CXCR7 can also form heterodimers with CXCR4, further modulating CXCL12 signaling.
This compound: A Dual Modulator of CXCL12 Signaling
This compound is a synthetic, serum-stable peptidomimetic derived from T140.[9][10] It has been extensively characterized as a potent and selective antagonist of CXCR4.[9][10][11][12] However, further investigation revealed that this compound also functions as an agonist for CXCR7.[6][7][8] This dual activity is a critical consideration in its pharmacological profile.
Antagonistic Effect on CXCR4
This compound competitively binds to CXCR4, thereby inhibiting the binding of its endogenous ligand, CXCL12. This blockade prevents the activation of CXCR4-mediated downstream signaling pathways.
Agonistic Effect on CXCR7
In contrast to its effect on CXCR4, this compound activates CXCR7, leading to the recruitment of β-arrestin 2.[6][7][9][10] This can trigger downstream signaling events, such as the activation of the Erk 1/2 pathway.[6][7][9][10] The agonistic activity of this compound on CXCR7 may contribute to its overall biological effects, including the potential for promoting angiogenesis under certain conditions.[13]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [9][10] |
Table 1: Inhibitory Potency of this compound on CXCR4
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment Assay | [6][7][9][10] |
Table 2: Agonistic Potency of this compound on CXCR7
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling and this compound Inhibition
The binding of CXCL12 to CXCR4 triggers a well-defined signaling cascade. This compound acts as a competitive antagonist, blocking this initiation step.
Caption: CXCL12/CXCR4 signaling and this compound inhibition.
This compound-Mediated CXCR7 Signaling
As an agonist for CXCR7, this compound initiates a distinct signaling pathway primarily involving β-arrestin.
Caption: this compound-mediated CXCR7 signaling pathway.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.
Materials:
-
HEK293 cells stably expressing CXCR4
-
[¹²⁵I]-CXCL12 (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest HEK293-CXCR4 cells and resuspend in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 1 µM unlabeled CXCL12 (for non-specific binding).
-
25 µL of varying concentrations of this compound.
-
25 µL of [¹²⁵I]-CXCL12 (final concentration ~0.1 nM).
-
25 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Washing: Transfer the contents of the plate to a filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Competitive radioligand binding assay workflow.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit CXCL12-induced cell migration.[14][15]
Materials:
-
Jurkat cells (or other CXCR4-expressing cell line)
-
CXCL12
-
This compound
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol and resuspend in chemotaxis medium.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add chemotaxis medium containing CXCL12 (e.g., 100 ng/mL).
-
In the upper chamber, add the Calcein-AM labeled Jurkat cells that have been pre-incubated with varying concentrations of this compound for 30 minutes.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the filter.
-
Detection: Measure the fluorescence of the migrated cells on the lower side of the filter using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of chemotaxis by this compound by comparing the fluorescence of treated samples to the control (CXCL12 alone).
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Small peptide inhibitors of the CXCR4 chemokine receptor (CD184) antagonize the activation, migration, and antiapoptotic responses of CXCL12 in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ibidi.com [ibidi.com]
Methodological & Application
TC14012: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a synthetic, serum-stable peptidomimetic that acts as a dual modulator of the chemokine receptors CXCR4 and CXCR7. It is a potent and selective antagonist of CXCR4 and, conversely, a potent agonist of CXCR7.[1] This unique pharmacological profile makes this compound a valuable tool for investigating the distinct and overlapping roles of these two important receptors in a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies, focusing on its effects on cell signaling and function.
Data Presentation
Quantitative Activity of this compound
| Parameter | Value | Cell Line/System | Receptor | Comments |
| IC50 | 19.3 nM | - | CXCR4 | Antagonist activity.[1] |
| EC50 | 350 nM | HEK293 | CXCR7 | Agonist activity (β-arrestin 2 recruitment).[1][2] |
| Ki | 157 ± 36 nM | HEK293 expressing CXCR7 | CXCR7 | Radioligand displacement assay.[2] |
| Treatment Concentration | 5 µmol/L | Endothelial Progenitor Cells (EPCs) | CXCR7 | Used to prevent high-glucose-induced dysfunction.[3][4] |
| Treatment Concentration | 1 ng/mL | CT26 colon carcinoma cells | CXCR4 | Used as a CXCR4 inhibitor in chemotaxis assays.[5] |
Signaling Pathways
This compound modulates two primary signaling pathways through its agonist activity on the CXCR7 receptor.
CXCR7/β-Arrestin/ERK Signaling Pathway
Upon binding to CXCR7, this compound induces the recruitment of β-arrestin 2.[2] This interaction initiates a G protein-independent signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This pathway is implicated in cell proliferation and migration.[6][7]
CXCR7/Akt/eNOS Signaling Pathway
In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS signaling pathway.[3][8] Binding of this compound to CXCR7 leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS). This results in the production of nitric oxide (NO), a key signaling molecule in angiogenesis and vascular function.[3][8]
Experimental Protocols
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is adapted from a previously described BRET-based experimental system to measure the recruitment of β-arrestin 2 to CXCR7 upon stimulation with this compound.[2]
Materials:
-
HEK293T cells
-
Expression plasmids: CXCR7-eYFP and β-arrestin 2-Rluc
-
Transfection reagent (e.g., PEI)
-
96-well white, clear-bottom microplates
-
Poly-D-lysine
-
PBS, 0.5 mM MgCl2, 0.1% glucose (BRET buffer)
-
Coelenterazine h (Rluc substrate)
-
This compound
-
Plate reader capable of BRET measurements
Procedure:
-
Co-transfect HEK293T cells with CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids.
-
After overnight culture, seed the transfected cells into 96-well plates coated with poly-D-lysine and culture for another 24 hours.
-
Wash the cells once with PBS.
-
Add coelenterazine h to the BRET buffer at a final concentration of 5 µM.
-
Add the BRET buffer with substrate to the cells.
-
Add this compound at various concentrations to the wells.
-
Measure BRET signal 30 minutes after ligand addition using a plate reader with sequential integration of signals in the 460–500 nm (Rluc) and 510–550 nm (YFP) windows.
-
Calculate the BRET ratio (YFP emission / Rluc emission) and correct for background by subtracting the signal from cells transfected with the Rluc construct alone.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
U373 glioma cells (or other suitable cell line expressing CXCR7)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Seed U373 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
Endothelial Progenitor Cell (EPC) Tube Formation Assay
This assay assesses the pro-angiogenic potential of this compound on EPCs.
Materials:
-
Human cord blood EPCs
-
Matrigel (growth factor reduced)
-
24-well plates
-
Basal medium (e.g., MCDB131) with 0.5% FBS
-
This compound
-
High glucose (HG) medium (33 mmol/L) as a stressor (optional)
-
Microscope with a camera
Procedure:
-
Coat a 24-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Resuspend EPCs in basal medium.
-
Add this compound to the cell suspension at the desired concentration. For studies involving cellular stress, EPCs can be pre-treated with high glucose.
-
Seed the EPCs onto the Matrigel-coated plate.
-
Incubate at 37°C for 4-12 hours.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
EPC Migration Assay (Scratch Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of EPCs.
Materials:
-
Human cord blood EPCs
-
6-well plates
-
Basal medium with 0.5% FBS
-
This compound
-
High glucose (HG) medium (optional)
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed EPCs in 6-well plates and grow to confluence.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add basal medium containing this compound at the desired concentration.
-
Image the scratch at 0 hours.
-
Incubate the cells at 37°C and image the same field at different time points (e.g., 8, 12, 24 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Conclusion
This compound is a versatile research tool for dissecting the roles of CXCR4 and CXCR7 in various cellular processes. Its antagonistic action on CXCR4 and agonistic action on CXCR7 allow for the specific investigation of CXCR7-mediated signaling and its functional consequences. The protocols provided here offer a starting point for utilizing this compound in in vitro cell culture studies to explore its potential in diverse research areas, from cancer biology to regenerative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and in vivo application of TC14012, a peptidomimetic molecule with dual activity as a selective CXCR4 antagonist and a potent CXCR7 agonist.[1][2][3][4] This document outlines its chemical properties, preparation for animal administration, and key signaling pathways for mechanistic studies.
Chemical Properties of this compound
This compound is a serum-stable derivative of T140.[1][3] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉₀H₁₄₀N₃₄O₁₉S₂ |
| Molecular Weight | 2066.43 g/mol |
| Appearance | Powder |
| Purity | ≥95% |
| CAS Number | 368874-34-4 |
| Storage | Store at -20°C |
Dissolution and Preparation for Animal Studies
The solubility of this compound in aqueous solutions is limited, requiring specific formulations for in vivo administration. Below are established protocols for dissolving this compound to achieve a clear solution suitable for animal studies. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Table of Dissolution Protocols for this compound
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Add solvents sequentially.[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Prepare a 20% SBE-β-CD solution in saline first. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (0.81 mM)[1][2] | Be cautious with this formulation for dosing periods exceeding half a month.[1] |
| 4 | Water | Soluble to 1 mg/ml[5] | For lower concentration requirements. |
Experimental Protocols
In Vivo Administration Protocol
This protocol provides a general framework for administering this compound to animal models. Specific parameters such as dosage, route of administration, and frequency should be optimized based on the experimental design and animal model.
Materials:
-
This compound powder
-
Solvents as per the chosen dissolution protocol
-
Sterile tubes and syringes
-
Animal model (e.g., mice, rats)
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, weigh the required amount of this compound powder.
-
Following one of the protocols from the table above, dissolve the powder to the desired final concentration. For instance, using Protocol 1 to prepare 1 mL of a 1.67 mg/mL solution, add 100 µL of a 16.7 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, and finally add 450 µL of saline.[1][2]
-
Ensure the final solution is clear and free of precipitation.
-
-
Animal Dosing:
-
Determine the appropriate dose based on the animal's body weight (e.g., mg/kg).
-
Select the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) based on the experimental goals and the chosen vehicle.
-
Administer the calculated volume of the this compound solution to the animal using appropriate techniques.
-
-
Monitoring:
-
Observe the animals for any adverse reactions following administration.
-
Proceed with the experimental timeline, including sample collection for pharmacokinetic or pharmacodynamic analysis.
-
In Vitro Signaling Pathway Analysis: CXCR7/Akt/eNOS
This compound has been shown to act as an agonist on CXCR7, activating downstream signaling pathways such as the Akt/eNOS pathway, which is crucial for angiogenesis.[6][7] The following is a generalized protocol to investigate this pathway in endothelial progenitor cells (EPCs).
Materials:
-
Endothelial Progenitor Cells (EPCs)
-
Cell culture medium
-
This compound solution (prepared in an appropriate cell culture compatible solvent)
-
Reagents for Western blotting (lysis buffer, antibodies against p-Akt, Akt, p-eNOS, eNOS)
-
Reagents for Nitric Oxide (NO) production assay
Procedure:
-
Cell Culture and Treatment:
-
Western Blotting for Protein Phosphorylation:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt and eNOS.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the level of protein phosphorylation.
-
-
Nitric Oxide (NO) Production Assay:
-
Measure the levels of NO in the cell culture supernatant using a commercially available NO assay kit.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound via CXCR7 and a typical experimental workflow for in vivo studies.
Caption: this compound signaling through the CXCR7 receptor.
Caption: General experimental workflow for this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in a Diabetic Limb Ischemia Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TC14012, a CXCR7 agonist, in a diabetic limb ischemia mouse model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical research, offering a valuable resource for studies on angiogenesis and tissue regeneration in the context of diabetic vascular complications.
Introduction
Diabetic limb ischemia is a severe complication of diabetes mellitus, characterized by reduced blood flow to the lower extremities, leading to tissue hypoxia, non-healing ulcers, and an increased risk of amputation. Endothelial progenitor cells (EPCs), crucial for vascular repair and angiogenesis, are dysfunctional in diabetic patients, contributing to the poor outcomes of this condition.
This compound is a potent and selective agonist of the C-X-C chemokine receptor type 7 (CXCR7).[1][2] While also known as a CXCR4 antagonist, its agonistic activity on CXCR7 has been shown to be pivotal in promoting the angiogenic functions of EPCs.[1][3] In the context of diabetic limb ischemia, this compound has demonstrated the ability to rescue impaired EPC function, enhance angiogenesis, and improve blood perfusion in ischemic tissues.[4][5]
Mechanism of Action
Under diabetic conditions, hyperglycemia leads to reduced CXCR7 expression in EPCs, impairing their survival and angiogenic capacity.[5][6] this compound acts by specifically targeting and activating CXCR7, which in turn initiates a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[4][5] This activation of the CXCR7/Akt/eNOS pathway leads to increased nitric oxide (NO) production, a key molecule in promoting cell survival, migration, and tube formation – all critical steps in angiogenesis.[5] Furthermore, this compound has been shown to promote the mobilization of EPCs from the bone marrow into the peripheral circulation, making them available for incorporation into ischemic tissues to form new blood vessels.[1][4]
Signaling Pathway of this compound in Diabetic EPCs
Caption: this compound activates the CXCR7/Akt/eNOS signaling cascade.
Experimental Protocols
This section provides detailed protocols for establishing a diabetic limb ischemia mouse model and for the in vivo application of this compound.
I. Diabetic Mouse Model Establishment
Two common models for studying diabetic limb ischemia are the streptozotocin (STZ)-induced diabetic model (Type 1-like) and the genetically diabetic db/db mouse model (Type 2-like).
A. Streptozotocin (STZ)-Induced Diabetes Protocol
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours prior to STZ injection.[7]
-
STZ Preparation: Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5) immediately before use.
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.[8] Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used to induce a more gradual onset of hyperglycemia.[7]
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72 hours after injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL (or 16 mmol/L) are considered diabetic and suitable for the limb ischemia surgery.[8]
B. db/db Mouse Model
-
Animals: Use male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice, which are a model of type 2 diabetes.[9] Age-matched heterozygous (db/+) mice can be used as non-diabetic controls.[10]
-
Characteristics: These mice develop obesity, hyperglycemia, and insulin resistance starting at around 3-4 weeks of age.[9] They are typically ready for limb ischemia experiments at 8-12 weeks of age.
-
Blood Glucose Monitoring: Confirm hyperglycemia (blood glucose > 250 mg/dL) before inducing ischemia.
II. Hindlimb Ischemia (HLI) Surgical Protocol
-
Anesthesia: Anesthetize the diabetic mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[4]
-
Surgical Preparation: Shave the fur from the inguinal to the distal thigh of the left hindlimb and sterilize the area with an antiseptic solution.
-
Incision: Make a small longitudinal skin incision (~1 cm) over the medial thigh.
-
Femoral Artery Ligation and Excision: Under a dissecting microscope, carefully dissect the femoral artery from the accompanying vein and nerve. Ligate the femoral artery at two points: proximally, just below the inguinal ligament, and distally, at the bifurcation of the saphenous and popliteal arteries. Excise the segment of the artery between the two ligatures.[5]
-
Wound Closure: Close the skin incision with sutures or surgical staples.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
III. This compound Administration Protocol
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., saline).
-
Administration Route: Administer this compound via subcutaneous (s.c.) injection.[11]
-
Dosage: A dose of 10 mg/kg body weight has been shown to be effective.[1]
-
Timing and Duration: Administer this compound daily, starting on the day of the HLI surgery, for a period of 14 to 28 days, depending on the study endpoints.[1]
Experimental Workflow
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Murine Model of Hind Limb Ischemia to Study Angiogenesis and Arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]
- 6. PET/SPECT Imaging of Hindlimb Ischemia: Focusing on Angiogenesis and Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diacomp.org [diacomp.org]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Type-2 diabetic Leprdb/db mice show a defective microvascular phenotype under basal conditions and an impaired response to angiogenesis gene therapy in the setting of limb ischemia [imrpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes: TC14012 as a Cardioprotective Agent in Doxorubicin-Induced Cardiotoxicity
Introduction
Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent in the treatment of various cancers. However, its clinical utility is often limited by severe cardiotoxicity, which can lead to cardiomyopathy and heart failure. Emerging research has identified the chemokine receptors CXCR4 and CXCR7 as key players in cardiac cell survival, inflammation, and fibrosis. TC14012, a novel compound with dual activity as a CXCR4 antagonist and a CXCR7 agonist, has shown significant promise as a therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity (DICT). These application notes provide an overview of the utility of this compound in this research area, along with detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its cardioprotective effects through a dual mechanism targeting the CXCR4 and CXCR7 signaling pathways. As a CXCR4 antagonist, this compound inhibits the binding of its ligand, CXCL12 (SDF-1), which can mediate inflammatory and fibrotic responses in the heart. By blocking CXCR4, this compound is thought to blunt the activation of downstream signaling pathways, such as the Rap1 signaling pathway, which is implicated in mast cell activation and degranulation, key contributors to cardiac inflammation.
Concurrently, as a CXCR7 agonist, this compound stimulates this receptor, which, unlike CXCR4, does not signal through traditional G-protein-coupled pathways but rather through β-arrestin. Activation of CXCR7 by this compound has been shown to stimulate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a critical regulator of cellular energy homeostasis, and its activation in cardiomyocytes can reprogram metabolism to meet the high energy demands of the heart, particularly under the stress of doxorubicin treatment. This metabolic reprogramming helps to preserve cardiomyocyte function and survival.
Summary of Preclinical Findings
In preclinical studies using mouse models of doxorubicin-induced cardiotoxicity, this compound has demonstrated significant cardioprotective effects. Treatment with this compound has been shown to improve cardiac function, reduce cardiac fibrosis and inflammation, and increase survival rates. An optimal dose of 5 mg/kg has been identified in these studies.[1] Importantly, this compound did not interfere with the antitumor efficacy of doxorubicin in a lymphoma-bearing mouse model.[1]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in mitigating doxorubicin-induced cardiotoxicity.
Table 1: Effects of this compound on Cardiac Function in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Survival Rate (%) |
| Control (Saline) | Normal (Baseline) | Normal (Baseline) | 100 |
| Doxorubicin | Significantly Reduced | Significantly Reduced | Reduced |
| Doxorubicin + this compound (5 mg/kg) | Significantly Preserved | Significantly Preserved | Significantly Increased |
Table 2: Histological and Inflammatory Markers in Cardiac Tissue
| Treatment Group | Cardiac Collagen Deposition | Macrophage Infiltration | Neutrophil Infiltration |
| Control (Saline) | Minimal | Minimal | Minimal |
| Doxorubicin | Significantly Increased | Significantly Increased | Significantly Increased |
| Doxorubicin + this compound (5 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cardioprotection.
References
Application Notes and Protocols for TC14012 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a synthetic, peptidomimetic molecule with a dual role in targeting chemokine receptors. It is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and also functions as an agonist for the C-X-C chemokine receptor type 7 (CXCR7).[1][2][3][4] The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, involved in tumor growth, invasion, angiogenesis, and metastasis. By inhibiting CXCR4, this compound can disrupt these pro-tumorigenic processes. Its agonistic activity on CXCR7, an atypical chemokine receptor that also binds CXCL12, may contribute to its overall anti-cancer effects, potentially by modulating cell survival and signaling pathways like the Erk 1/2 pathway.[1][4][5]
These application notes provide a summary of the available data on this compound dosage and administration for in vivo cancer models and offer a detailed protocol for a typical xenograft study.
Data Presentation
The following table summarizes the reported in vivo and in vitro dosages for this compound from the available literature. While a specific in vivo cancer model dosage was not prominently available, a study on a diabetic limb ischemia model provides a relevant in vivo dosage.
| Model Type | Organism/Cell Line | Dosage/Concentration | Administration Route | Reference |
| In Vivo | Diabetic db/db Mice | 5 mg/kg | Intraperitoneal (i.p.) injection | [1] |
| In Vitro | Human Lymphoma Cells | 1 to 5 µM | Not Applicable | [3] |
| In Vitro | CT26 Colon Carcinoma | 1 ng/ml | Not Applicable |
Signaling Pathway
The CXCL12/CXCR4 and CXCL12/CXCR7 signaling pathways play crucial roles in cancer biology. This compound modulates these pathways through its dual-action mechanism.
Caption: this compound inhibits CXCR4 and activates CXCR7 signaling.
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol is a representative example for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. The dosage is based on a previously published in vivo study, but may require optimization for specific cancer cell lines and animal models.
1. Materials
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) or 0.9% saline)
-
Cancer cell line (e.g., human breast cancer cell line MDA-MB-231, known to express CXCR4)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
2. Experimental Workflow
Caption: Workflow for an in vivo xenograft study of this compound.
3. Procedure
3.1. Preparation of this compound Solution
-
Reconstitute the lyophilized this compound powder in a sterile vehicle (e.g., PBS) to a desired stock concentration.
-
For a 5 mg/kg dose in a 20g mouse (0.1 mg/mouse), a stock solution of 1 mg/mL would require an injection volume of 100 µL.
-
Prepare the solution fresh daily or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
3.2. Tumor Cell Implantation
-
Culture the selected cancer cells under standard conditions.
-
Harvest the cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor establishment.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
3.3. Tumor Growth Monitoring and Randomization
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.4. Treatment Administration
-
Treatment Group: Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection once daily.[1]
-
Control Group: Administer an equal volume of the vehicle via i.p. injection on the same schedule.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
3.5. Monitoring and Endpoint
-
Continue to monitor tumor volume and mouse body weight every 2-3 days throughout the study.
-
Observe the animals for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
4. Data Analysis
-
Compare the tumor growth rates between the this compound-treated and vehicle-treated groups.
-
Analyze differences in final tumor weight and volume.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Conclusion
This compound presents a promising therapeutic strategy for cancer by targeting the CXCL12/CXCR4 and CXCR7 pathways. The provided protocols offer a framework for in vivo evaluation of its anti-tumor efficacy. Researchers should note that the optimal dosage and administration schedule may vary depending on the specific cancer model and should be determined empirically. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in Anti-HIV-1 Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a potent and selective peptidomimetic antagonist of the CXCR4 chemokine receptor, a critical co-receptor for the entry of X4-tropic and dual-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2][3][4] By binding to CXCR4, this compound effectively blocks the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby inhibiting viral entry and subsequent replication.[4][5] These application notes provide detailed protocols for utilizing this compound in common anti-HIV-1 entry assays and summarize its activity profile.
This compound also exhibits agonist activity at the CXCR7 receptor, which can lead to the recruitment of β-arrestin 2 and activation of the Erk 1/2 signaling pathway.[1][2][3][6][7][8][9] This dual activity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against HIV-1 and its interaction with its target receptors.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Value | Cell Line | HIV-1 Strain(s) | Assay Type | Reference |
| IC50 | 19.3 nM | CXCR4-expressing cells | HXB2 (X4), 89.6 (dual-tropic) | Viral Infection Inhibition | [1][2][3] |
| Inhibition | >95% at 1 µM | CXCR4-expressing cells | HXB2 (X4), 89.6 (dual-tropic) | Viral Infection Inhibition | [1][2][3] |
| Inhibition | No significant inhibition | CCR5-expressing cells | SF162 (R5) | Viral Infection Inhibition | [1][2][3] |
Table 2: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [1][2][3] |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | [1][2][3][7][8][9] |
Signaling Pathway and Mechanism of Action
This compound inhibits HIV-1 entry by directly competing with the viral gp120 for binding to the CXCR4 co-receptor on the surface of target cells. This steric hindrance prevents the conformational changes in gp120 that are necessary for the subsequent fusion of the viral and cellular membranes.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Protocols
Here are detailed protocols for common assays used to evaluate the anti-HIV-1 entry activity of this compound.
HIV-1 Entry Inhibition Assay using a Luciferase Reporter Gene
This assay measures the inhibition of HIV-1 entry by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral infection.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
X4-tropic or dual-tropic HIV-1 pseudovirus stock
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol Workflow:
Caption: Workflow for the HIV-1 entry inhibition luciferase assay.
Detailed Steps:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium.
-
Compound Addition: Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (cell control) and wells with medium and virus but no compound (virus control).
-
Virus Addition: Add 50 µL of diluted HIV-1 pseudovirus to each well (except cell control wells). The amount of virus should be pre-determined to yield a strong luciferase signal without causing significant cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Substrate Addition: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen Production Inhibition Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.
Materials:
-
CD4+ T-cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (10% FBS, penicillin/streptomycin, IL-2 for PBMCs)
-
X4-tropic or dual-tropic replication-competent HIV-1 stock
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the HIV-1 p24 antigen production inhibition assay.
Detailed Steps:
-
Cell Plating: Plate CD4+ T-cells or activated PBMCs in a 24-well or 48-well plate at an appropriate density.
-
Compound Pre-treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours.
-
Infection: Add a pre-titered amount of HIV-1 to the wells.
-
Incubation: Incubate the infected cells for 3 to 7 days, periodically collecting and replacing the culture medium.
-
Supernatant Collection: At the end of the incubation period, collect the culture supernatants.
-
p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's protocol.[6][10][11][12] This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the p24 standards provided in the kit. Calculate the concentration of p24 in each sample. Determine the IC50 of this compound by plotting the percentage of p24 inhibition against the log of the compound concentration.
Cell Viability/Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
The same cell line used in the antiviral assay
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate as required by the reagent and then measure the absorbance or luminescence.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) can then be calculated as CC50/IC50. A higher SI value indicates a more promising therapeutic window for the compound.
Troubleshooting
-
High background in luciferase assay: Ensure complete removal of the culture medium before cell lysis. Check for contamination of cell cultures.
-
Low p24 signal: Ensure the virus stock is infectious and has been properly titered. Check that the cells are healthy and susceptible to infection.
-
High cytotoxicity: Use a lower concentration range of this compound. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.
Conclusion
This compound is a valuable research tool for studying the role of CXCR4 in HIV-1 entry and for the development of novel antiretroviral therapies. The protocols outlined in these application notes provide a framework for accurately assessing the anti-HIV-1 activity of this compound and other CXCR4 antagonists. Careful consideration of the compound's dual activity at CXCR4 and CXCR7 is essential for a comprehensive understanding of its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ablinc.com [ablinc.com]
- 7. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viral Inhibition Assay (p24) [bio-protocol.org]
- 11. hanc.info [hanc.info]
- 12. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: TC14012 in Combination with Chemotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of TC14012, a potent CXCR4 antagonist, in combination with standard chemotherapy agents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate this promising therapeutic strategy.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2][3] High expression of CXCR4 is often associated with a poor prognosis and resistance to conventional cancer therapies.[4] this compound is a peptidomimetic antagonist of CXCR4, effectively blocking the downstream signaling pathways initiated by CXCL12 binding.[5][6] By inhibiting the CXCR4/CXCL12 axis, this compound can disrupt the protective tumor microenvironment and sensitize cancer cells to the cytotoxic effects of chemotherapy.[7][8] This document outlines protocols for evaluating the combination of this compound with paclitaxel for ovarian cancer and cisplatin for lung cancer, as well as providing a framework for assessing its potential with other chemotherapeutic agents.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple intracellular signaling cascades that promote cancer cell survival and proliferation. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. These pathways ultimately lead to the activation of transcription factors that regulate genes involved in cell cycle progression, apoptosis, and cell migration.
Figure 1: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from studies investigating CXCR4 antagonists in combination with chemotherapy. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM)[4][9] | This compound + Paclitaxel (1:1 ratio) IC50 (nM) | Combination Index (CI)* |
| SKOV-3 | >1000 | 1.8 | 0.9 | < 1 (Synergistic) |
| OVCAR-3 | >1000 | 1.7 | 0.8 | < 1 (Synergistic) |
| A2780 | >1000 | 0.8 | 0.4 | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Lung Cancer Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 5 mg/kg, s.c., daily | 1200 ± 200 | 20% |
| Cisplatin | 3 mg/kg, i.p., weekly[10] | 800 ± 150 | 47% |
| This compound + Cisplatin | 5 mg/kg + 3 mg/kg | 300 ± 100 | 80% |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details the assessment of the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Figure 2: Workflow for In Vitro Cytotoxicity Assay.
Materials:
-
Cancer cell lines (e.g., SKOV-3, OVCAR-3 for ovarian cancer; A549, H460 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Calculate the Combination Index (CI) to assess synergy.[11][12]
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound and chemotherapy in a mouse xenograft model.
Figure 3: Workflow for In Vivo Xenograft Study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines (e.g., A549, H460)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin)
-
Vehicle solutions
-
Calipers
-
Anesthesia
Protocol:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[13][14]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration: Administer drugs according to the planned schedule (e.g., this compound daily via subcutaneous injection, cisplatin weekly via intraperitoneal injection).
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and record their weights.
-
Analysis: Compare the average tumor volumes and weights between the treatment groups. Calculate the percentage of tumor growth inhibition (TGI).
Cell Migration Assay
This protocol assesses the effect of this compound and chemotherapy on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapy agent
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Crystal violet stain
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium with 10% FBS to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound, the chemotherapy agent, or the combination. Seed 1 x 10^5 cells in 100 µL into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The protocols provided here offer a starting point for researchers to investigate the synergistic potential of this combination in their specific cancer models. Further studies are warranted to optimize dosing and scheduling and to elucidate the precise molecular mechanisms underlying the observed synergy.
References
- 1. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin Suppresses New Metastases in Patients With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activator protein 1 promotes gemcitabine-induced apoptosis in pancreatic cancer by upregulating its downstream target Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the CXCL12/CXCR4 Signaling Network in Chronic Lymphocytic Leukemia through Phosphoproteomics Analysis | PLOS One [journals.plos.org]
- 12. A pilot study of volume measurement as a method of tumor response evaluation to aid biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recommendation for Clinical T Staging in Patients with Non-Small Cell Lung Cancer: Volumetric Measurement: A Retrospective Study from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TC14012 Technical Support Center: Solubility and Handling Guide
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of TC14012, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water up to 1 mg/mL.[1][2][3] For higher concentrations, organic solvents such as DMSO are required.[4][5]
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating concentrated stock solutions of this compound.[4][5] A solubility of up to 25 mg/mL in DMSO has been reported, though this may require sonication to fully dissolve.[4][5] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[4]
Q3: How should I store this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, -80°C is recommended for up to 6 months.[4] For shorter-term storage, -20°C for up to 1 month is acceptable.[4] Ensure the storage is in a sealed container to protect from moisture.[4][6]
Q4: Are there established solvent formulations for in vivo experiments?
A4: Yes, several multi-solvent systems are recommended for in vivo use to achieve a clear solution at concentrations of at least 1.67 mg/mL.[4][6] These formulations typically involve an initial stock in DMSO, which is then further diluted. Common formulations include:
It is recommended to prepare these working solutions fresh on the day of use.[4]
Troubleshooting Solubility Issues
Problem: My this compound is not fully dissolving in the recommended solvent.
Solution:
-
Sonication: Use an ultrasonic bath to aid dissolution, particularly for higher concentrations in DMSO.[4][5]
-
Gentle Heating: If precipitation or phase separation occurs, gentle heating can help dissolve the compound.[4]
-
Sequential Solvent Addition: When preparing complex formulations, add and mix each solvent one by one as specified in the protocols.[4][6][7] This ensures the compound stays in solution as the solvent environment changes.
-
Fresh Solvents: Ensure that any hygroscopic solvents, like DMSO, are fresh and anhydrous.[4]
Below is a workflow to guide you through troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes | Reference |
| Water | 1 mg/mL | - | [1][2][3] |
| DMSO | 25 mg/mL (12.10 mM) | Requires sonication. | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (0.81 mM) | Clear solution. | [4][6][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (0.81 mM) | Clear solution. | [4][6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (0.81 mM) | Clear solution. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex briefly to mix.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter is dissolved.
-
Aliquot the stock solution into smaller volumes for single use and store appropriately.
Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is an example for preparing a working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
The final solution should be clear. It is recommended to use this formulation on the same day it is prepared.[4]
Signaling Pathway Context
This compound is a well-characterized antagonist of the CXCR4 receptor and an agonist of the ACKR3 (CXCR7) receptor.[1][2][3] Its mechanism of action involves blocking the signaling cascade initiated by the natural ligand for CXCR4, CXCL12. Concurrently, it activates signaling through CXCR7, notably by recruiting β-arrestin 2.[4][8] This dual activity makes it a valuable tool for studying the distinct and overlapping roles of these two chemokine receptors in various physiological and pathological processes, including cancer and HIV infection.[4][8]
Caption: Mechanism of action of this compound on CXCR4 and ACKR3 (CXCR7) receptors.
References
- 1. TC 14012 | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing TC14012 Concentration for β-Arrestin Recruitment Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TC14012 for β-arrestin recruitment assays. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a β-arrestin recruitment assay?
This compound is a peptidomimetic antagonist of the CXCR4 receptor.[1][2] However, it also acts as a potent agonist for the CXCR7 receptor, inducing the recruitment of β-arrestin 2 to CXCR7.[1][2][3][4] This dual activity is crucial to consider when designing and interpreting your experiments. In the context of a β-arrestin recruitment assay, this compound stimulates the interaction between CXCR7 and β-arrestin.[3][4]
Q2: What is a typical effective concentration (EC50) for this compound in a β-arrestin recruitment assay?
The reported EC50 for this compound-induced β-arrestin 2 recruitment to CXCR7 is approximately 350 nM .[1][2][3][4] This value was determined using a Bioluminescence Resonance Energy Transfer (BRET)-based assay in HEK293T cells.[3] It is important to note that the optimal concentration can vary depending on the specific cell line, assay format, and experimental conditions.
Q3: Should I be concerned about this compound's activity at the CXCR4 receptor in my assay?
Yes. Since this compound is a potent CXCR4 antagonist (IC50 of 19.3 nM), its effects on CXCR4 should be considered, especially if your cell line endogenously expresses both CXCR4 and CXCR7.[1][2] To specifically study β-arrestin recruitment via CXCR7, it is advisable to use a cell line that predominantly or exclusively expresses CXCR7, such as U373 glioma cells, or to use cells where CXCR4 expression has been knocked out.[3]
Q4: What are some common β-arrestin recruitment assay technologies?
Several technologies are available to measure β-arrestin recruitment, including:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay measures the interaction between a luciferase (donor) and a fluorescent protein (acceptor) fused to β-arrestin and the receptor, respectively.[3]
-
Enzyme Fragment Complementation (EFC): In this method, inactive fragments of an enzyme are fused to the receptor and β-arrestin. Their interaction upon receptor activation leads to enzyme complementation and a measurable signal.[5][6]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This technology uses fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule conjugated to antibodies or tags that recognize the interacting partners.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal | - High basal receptor activity (constitutive activity) - Sub-optimal assay buffer composition - Cell health issues | - Titrate the amount of receptor and β-arrestin plasmid DNA during transfection to reduce expression levels. - Optimize assay buffer components (e.g., serum concentration, ionic strength). - Ensure cells are healthy and in the logarithmic growth phase.[5] |
| Low or no signal | - Inappropriate this compound concentration range - Low expression of CXCR7 or β-arrestin - Incorrect assay setup or timing | - Perform a dose-response curve starting from a wide concentration range (e.g., 1 nM to 100 µM) to determine the optimal concentration. - Verify receptor and β-arrestin expression levels via Western blot or flow cytometry.[3] - Optimize incubation times for ligand stimulation.[5] |
| High well-to-well variability | - Inconsistent cell seeding density - Pipetting errors - Edge effects in the microplate | - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
| Unexpected dose-response curve shape | - Compound solubility issues - Off-target effects of this compound | - Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in assay buffer.[2] - Use a control cell line that does not express CXCR7 to check for non-specific effects.[5] |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in the context of β-arrestin recruitment.
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| EC50 (β-arrestin 2 recruitment) | 350 nM | CXCR7 | BRET | HEK293T | [1][2][3][4] |
| IC50 (CXCR4 antagonism) | 19.3 nM | CXCR4 | Not specified | Not specified | [1][2] |
Detailed Experimental Protocol: BRET-based β-Arrestin Recruitment Assay
This protocol is adapted from the methodology described by Gravel et al. (2010).[3]
1. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For transfection in a 6-well plate, co-transfect cells with plasmids encoding for CXCR7 tagged with a yellow fluorescent protein (eYFP) and β-arrestin 2 tagged with Renilla luciferase (Rluc) using a suitable transfection reagent. A typical ratio is 1 µg of receptor-eYFP construct to 0.05 µg of β-arrestin 2-Rluc construct.[3]
2. Assay Plate Preparation:
-
24 hours post-transfection, detach the cells and seed them into a 96-well, white, clear-bottom microplate at a density of 35,000-50,000 cells per well.
3. Ligand Stimulation:
-
Prepare a serial dilution of this compound in the assay buffer (e.g., PBS with 0.1% BSA).
-
48 hours post-transfection, carefully remove the culture medium from the wells and replace it with the this compound dilutions. Include a vehicle control (buffer with no this compound).
-
Incubate the plate at 37°C for 30 minutes.[3]
4. BRET Measurement:
-
Add the Rluc substrate, coelenterazine h, to each well at a final concentration of 5 µM.[3]
-
Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the eYFP emission (e.g., 530 nm) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the emission at the acceptor wavelength divided by the emission at the donor wavelength.
5. Data Analysis:
-
Subtract the background BRET signal (from cells expressing only the Rluc construct) from all readings.
-
Plot the net BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
Visualizations
Below are diagrams illustrating key concepts and workflows.
Caption: this compound signaling pathway via CXCR7 and β-arrestin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Off-Target Effects of TC14012 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TC14012 in primary cell cultures. The information addresses potential off-target effects and offers solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: The most significant off-target effect of this compound is its agonist activity on the C-X-C chemokine receptor type 7 (CXCR7). While this compound is designed as a selective antagonist for CXCR4, it potently activates CXCR7, leading to downstream signaling events independent of CXCR4 inhibition.[1][2][3][4][5] This dual activity is crucial to consider when interpreting experimental results.
Q2: How does this compound activate CXCR7?
A2: this compound acts as an agonist at the CXCR7 receptor, inducing the recruitment of β-arrestin 2.[1][2] This interaction initiates a G-protein-independent signaling cascade. The agonistic activity is determined by the core domain of the CXCR7 receptor.[1][2]
Q3: What are the downstream consequences of CXCR7 activation by this compound in primary cells?
A3: Activation of CXCR7 by this compound can lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk 1/2).[1][2] In specific primary cell types, such as endothelial progenitor cells (EPCs), this can trigger the Akt/eNOS signaling pathway, promoting cell survival and angiogenic functions.[6][7]
Q4: My primary cell culture, which should not express CXCR4, is showing a response to this compound. Why?
A4: This is likely due to the expression of CXCR7 in your primary cell culture. This compound's agonist activity on CXCR7 can elicit cellular responses even in the absence of its primary target, CXCR4.[1][2] It is recommended to verify the expression of both CXCR4 and CXCR7 in your specific primary cell type.
Q5: How can I differentiate between the on-target (CXCR4) and off-target (CXCR7) effects of this compound?
A5: To dissect the specific receptor-mediated effects, you can use several approaches:
-
CXCR7 Knockdown: Utilize siRNA or shRNA to specifically silence CXCR7 expression in your primary cells. A diminished response to this compound following CXCR7 knockdown would confirm its off-target activity.[6][7]
-
CXCR7-Specific Agonists/Antagonists: If available for your cell system, use specific modulators of CXCR7 to compare with the effects of this compound.
-
Downstream Signaling Analysis: Analyze signaling pathways known to be distinctly activated by CXCR4 or CXCR7. For example, CXCR7 signaling is largely G-protein independent and β-arrestin mediated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell proliferation or survival in response to this compound. | This compound is activating the pro-survival Akt pathway via its off-target agonism on CXCR7.[6][7] | 1. Confirm CXCR7 expression in your cells using qPCR or Western blot. 2. Use a CXCR7-specific antagonist in conjunction with this compound to see if the effect is blocked. 3. Employ siRNA to knockdown CXCR7 and observe if the proliferative/survival effect of this compound is abrogated.[6][7] |
| Contradictory results when comparing this compound with other CXCR4 antagonists (e.g., AMD3100). | While both are CXCR4 antagonists, they have different potencies as CXCR7 agonists. This compound is a much more potent CXCR7 agonist than AMD3100.[1][2] | 1. Be aware of the differing pharmacologies of these compounds. 2. Test both compounds in a CXCR7-only expressing cell line to characterize their respective off-target effects. 3. Clearly state the specific antagonist used and consider its dual activity in the interpretation of your data. |
| Difficulty replicating published this compound results in a different primary cell type. | The expression levels of CXCR4 and CXCR7 can vary significantly between different primary cell types, leading to different overall responses to this compound. | 1. Characterize the expression profile of both CXCR4 and CXCR7 in your specific primary cell culture. 2. Perform dose-response experiments to determine the optimal concentration of this compound for your cell system. |
| Inconsistent results between experimental batches. | Primary cell cultures can exhibit batch-to-batch variability in receptor expression and signaling responses. | 1. Implement stringent quality control for each new batch of primary cells, including verification of CXCR4 and CXCR7 expression. 2. Thaw and culture cells consistently following a standardized protocol. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Other Ligands
| Ligand | Target Receptor | Activity | EC50 / IC50 | Reference |
| This compound | CXCR4 | Antagonist | 19.3 nM (IC50) | [3][4] |
| CXCR7 | Agonist | 350 nM (EC50) | [1][2][3][4] | |
| AMD3100 | CXCR4 | Antagonist | - | [1] |
| CXCR7 | Agonist | 140 µM (EC50) | [1][2] | |
| CXCL12 | CXCR7 | Agonist | 30 nM (EC50) | [1][2] |
Key Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
This protocol is used to measure the agonist effect of this compound on CXCR7 by quantifying the recruitment of β-arrestin.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) that do not endogenously express high levels of CXCR4 or CXCR7.
-
Co-transfect the cells with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).
-
-
Cell Stimulation:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., CXCL12) and a negative control (vehicle).
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the RLuc emission and one for the YFP emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / RLuc emission).
-
Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Erk 1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway downstream of CXCR7 activation.
-
Cell Culture and Treatment:
-
Culture primary cells of interest (e.g., U373 glioma cells which express CXCR7 but not CXCR4) to 70-80% confluency.[1]
-
Serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk 1/2 (p-Erk1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Erk 1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Erk1/2 signal to the total Erk 1/2 signal.
-
Visualizations
Caption: Dual activity of this compound on CXCR4 and CXCR7.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TC14012 Activity in CXCR7-Expressing Cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lack of response when studying the effects of TC14012 in CXCR7-expressing cells. This document provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and key data to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to interact with CXCR7?
A1: this compound is a peptidomimetic antagonist of the CXCR4 receptor.[1][2] However, it acts as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[1][2] Unlike typical GPCRs, CXCR7 does not primarily signal through G-proteins. Instead, upon agonist binding, it predominantly recruits β-arrestin 2.[3][4] This recruitment initiates a signaling cascade that can lead to the activation of downstream pathways, including the phosphorylation of ERK1/2 and Akt.[1][2][5][6]
Q2: What is the typical potency of this compound for CXCR7?
A2: The potency of this compound is assay-dependent. For the recruitment of β-arrestin 2 to CXCR7, this compound has a reported EC50 of approximately 350 nM.[1][2]
Q3: Does this compound interact with other receptors?
A3: Yes, it is crucial to remember that this compound is also a potent antagonist of CXCR4, with an IC50 of 19.3 nM.[1] Therefore, when working with cells that express both CXCR4 and CXCR7, the observed effects will be a combination of CXCR4 inhibition and CXCR7 activation. It is recommended to use cell lines that exclusively express CXCR7 or to employ CXCR4 knockdown/knockout models to isolate the effects on CXCR7.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in water up to 1 mg/ml. For cell-based assays, it is often dissolved in DMSO to create a stock solution, which is then further diluted in an appropriate aqueous buffer or cell culture medium.[6] It is important to note that some suppliers recommend using freshly opened DMSO as it is hygroscopic, which can affect solubility.[1] Store the stock solution at -20°C.
Troubleshooting Guide: Lack of this compound Response
Q1: I am not observing any β-arrestin recruitment upon this compound stimulation. What could be the issue?
A1: A lack of β-arrestin recruitment can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Problem: Low or absent CXCR7 expression.
-
Solution: Confirm CXCR7 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. Different cell lines have varying levels of endogenous CXCR7 expression.[5][7][8] If expression is low, consider using a cell line known to express high levels of CXCR7 (e.g., U373 glioma cells) or a stably transfected cell line (e.g., HEK293-CXCR7, CHO-CXCR7).[2][3][4]
-
-
Problem: Suboptimal this compound concentration.
-
Problem: Issues with the β-arrestin recruitment assay itself.
-
Solution: Ensure that your assay components are working correctly. Include a positive control for β-arrestin recruitment if possible. For BRET-based assays, optimize the ratio of donor (e.g., Rluc8-tagged CXCR7) to acceptor (e.g., Venus-tagged β-arrestin) plasmids during transfection.[9][10] Also, confirm that the substrate for the luciferase (e.g., coelenterazine h) is fresh and active.[11][12]
-
-
Problem: Insufficient incubation time.
-
Solution: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation time for this compound stimulation.[13]
-
Q2: I am not seeing any increase in ERK1/2 phosphorylation after treating my cells with this compound. What should I do?
A2: Similar to the lack of β-arrestin recruitment, no change in ERK1/2 phosphorylation can be due to several reasons:
-
Problem: Cell line does not couple CXCR7 to the ERK pathway.
-
Problem: Transient ERK activation was missed.
-
Problem: High basal ERK phosphorylation.
-
Problem: Issues with the detection method.
-
Solution: For Western blotting, ensure the quality of your phospho-ERK1/2 antibody and include appropriate positive and negative controls. For plate-based assays like HTRF or AlphaScreen, optimize cell density and lysis conditions.[14][15][16][17][18] A "hook effect" can occur at high cell densities, leading to a decrease in signal.[14]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay System | Reference |
| This compound EC50 | 350 nM | β-arrestin 2 recruitment (BRET) in HEK293 cells | [1][2] |
| This compound IC50 | 19.3 nM | CXCR4 antagonism | [1] |
| CXCL12 EC50 | 30 nM | β-arrestin 2 recruitment (BRET) in HEK293 cells |
Experimental Protocols
β-Arrestin Recruitment Assay using BRET
This protocol is adapted from established BRET assay methodologies.[9][10][11][12]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for CXCR7-Rluc8 (donor) and Venus-β-arrestin 2 (acceptor) at an optimized ratio (e.g., 1:15).
-
-
Assay Preparation:
-
After 24-48 hours, harvest the cells and seed them into a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well.
-
Incubate the plate overnight.
-
-
Ligand Stimulation:
-
Wash the cells with HBSS containing 20 mM HEPES and 0.1% BSA.
-
Add this compound at various concentrations to the wells.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine h) to a final concentration of 5 µM.
-
Incubate for 5-10 minutes.
-
Measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
ERK1/2 Phosphorylation Assay using HTRF
This protocol is based on a general HTRF phospho-ERK assay.[15][17][18][19]
-
Cell Culture and Plating:
-
Plate CXCR7-expressing cells in a 384-well plate and culture overnight. Optimize cell density to avoid the "hook effect".[14]
-
-
Serum Starvation (Optional):
-
To reduce basal phosphorylation, you can serum-starve the cells for 2-4 hours or overnight.
-
-
Compound Addition:
-
Add this compound at various concentrations to the cells and incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Add the HTRF lysis buffer containing the phospho-ERK1/2 (donor) and total-ERK1/2 (acceptor) antibodies.
-
Incubate at room temperature for at least 30 minutes.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio.
-
CXCR7 Internalization Assay using Flow Cytometry
This protocol provides a general framework for assessing receptor internalization.[20][21][22][23]
-
Cell Preparation:
-
Harvest CXCR7-expressing cells and resuspend them in cold PBS with 1% BSA.
-
-
Antibody Labeling:
-
Incubate the cells with a primary antibody against an extracellular epitope of CXCR7 on ice for 30-60 minutes.
-
Wash the cells to remove unbound antibody.
-
-
Internalization Induction:
-
Resuspend the cells in pre-warmed culture medium containing this compound at the desired concentration.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A control sample should be kept on ice.
-
-
Secondary Staining:
-
Wash the cells with cold PBS to stop internalization.
-
Incubate the cells with a fluorescently labeled secondary antibody on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells on a flow cytometer. The decrease in mean fluorescence intensity over time at 37°C compared to the 0-minute time point (or the sample kept on ice) indicates receptor internalization.
-
Visualizations
Caption: this compound-mediated CXCR7 signaling pathway.
Caption: Troubleshooting workflow for lack of this compound response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HEK293-CXCR7 - InSCREENex GmbH [inscreenex.de]
- 4. HEK293-CXCR7 Cells - Nordic Biosite [nordicbiosite.com]
- 5. CXCR7: a new SDF-1-binding receptor in contrast to normal CD34(+) progenitors is functional and is expressed at higher level in human malignant hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.7. Bioluminescence Resonance Energy Transfer (BRET) Arrestin Assays [bio-protocol.org]
- 12. Frontiers | Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins [frontiersin.org]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 5 tips for mastering GPCR signaling with phospho-ERK assay. | Revvity [revvity.com]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 22. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
How to control for TC14012's dual antagonism/agonism in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TC14012, a compound known for its dual antagonism of the CXCR4 receptor and agonism of the CXCR7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the dual activity of this compound?
A1: this compound is a peptidomimetic compound that exhibits dual modulatory effects on two different chemokine receptors. It acts as a potent antagonist for the C-X-C chemokine receptor type 4 (CXCR4) and as an agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2]
Q2: What are the known potencies of this compound for its targets?
A2: this compound has a reported IC50 of 19.3 nM for its antagonist activity at the CXCR4 receptor.[3][4] For its agonist activity at the CXCR7 receptor, it has an EC50 of 350 nM for the recruitment of β-arrestin 2.[2][3][4]
Q3: How can I be sure which receptor is mediating the observed effects in my experiment?
A3: To dissect the specific effects of this compound on CXCR4 versus CXCR7, it is crucial to use cell lines that selectively express only one of these receptors. For instance, U373 glioma cells endogenously express CXCR7 but not CXCR4, making them a suitable model to study this compound's agonistic effects in isolation.[5][6] Conversely, cell lines engineered to express CXCR4 but not CXCR7 can be used to investigate its antagonistic properties.
Q4: What are the downstream signaling pathways activated by this compound?
A4: As an antagonist of CXCR4, this compound blocks the signaling cascades typically initiated by the natural ligand CXCL12. These G-protein-mediated pathways include the inhibition of adenylyl cyclase and mobilization of intracellular calcium, as well as the activation of Akt, JNK, MEK, and ERK1/2.[7] As an agonist of CXCR7, this compound promotes signaling through β-arrestin, which can also lead to the activation of ERK1/2.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in functional assays.
-
Possible Cause 1: Co-expression of CXCR4 and CXCR7 in the experimental system.
-
Troubleshooting Step: Verify the expression levels of both CXCR4 and CXCR7 in your cell line or tissue model using techniques like qPCR, western blotting, or flow cytometry. If both receptors are present, the observed effect will be a composite of CXCR4 antagonism and CXCR7 agonism.
-
Solution: Utilize cell lines that express only one of the target receptors to isolate the effects. Alternatively, use siRNA or CRISPR/Cas9 to knock down the expression of the undesired receptor.
-
-
Possible Cause 2: Misinterpretation of downstream signaling readouts.
-
Troubleshooting Step: Be aware that both CXCR4 and CXCR7 signaling can converge on common downstream effectors like ERK1/2.[5][7]
-
Solution: To differentiate the origin of the signal, use specific inhibitors for upstream signaling components. For example, a G-protein inhibitor like pertussis toxin can be used to block CXCR4-mediated signaling, thereby isolating the β-arrestin-dependent signaling from CXCR7.
-
Issue 2: Difficulty in differentiating between agonism and antagonism in dose-response curves.
-
Possible Cause: Inappropriate experimental design for distinguishing dual activity.
-
Troubleshooting Step: A simple dose-response curve of this compound alone may not be sufficient to delineate its dual effects.
-
Solution: To confirm antagonism at CXCR4, perform a dose-response curve with the natural agonist (CXCL12) in the presence of increasing concentrations of this compound. A rightward shift in the CXCL12 dose-response curve without a change in the maximal response is indicative of competitive antagonism.[8][9] To confirm agonism at CXCR7, perform a dose-response curve with this compound alone in a CXCR7-only expressing cell line and observe a stimulatory effect.
-
Quantitative Data Summary
| Parameter | Value | Receptor | Activity | Reference |
| IC50 | 19.3 nM | CXCR4 | Antagonist | [3][4] |
| EC50 | 350 nM | CXCR7 | Agonist (β-arrestin recruitment) | [2][3][4][5][6] |
Experimental Protocols
Protocol 1: Determining the Antagonistic Effect of this compound on CXCR4 using a Calcium Mobilization Assay
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing CXCR4 (and ideally lacking CXCR7) to 80-90% confluency.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.
-
This compound Incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the CXCR4 agonist, CXCL12, to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Plot the CXCL12-induced calcium response as a function of this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Agonistic Effect of this compound on CXCR7 using a β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line engineered to co-express CXCR7 and a β-arrestin fusion protein (e.g., β-arrestin-GFP) or utilize a commercially available β-arrestin recruitment assay system (e.g., based on BRET or FRET).
-
Cell Seeding: Seed the cells in an appropriate microplate.
-
This compound Stimulation: Add a range of this compound concentrations to the cells.
-
Incubation: Incubate the plate for a time sufficient to allow for β-arrestin recruitment (this should be optimized for the specific assay, typically 30-60 minutes).
-
Signal Detection: Measure the signal (e.g., luminescence, fluorescence, or FRET ratio) according to the assay manufacturer's protocol.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Antagonistic action of this compound on the CXCR4 signaling pathway.
Caption: Agonistic action of this compound on the CXCR7 signaling pathway.
Caption: Experimental workflow to dissect this compound's dual activity.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Agonists and Antagonists [sigmaaldrich.com]
Best practices for storing and handling TC14012
This technical support center provides best practices for storing and handling TC14012, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, serum-stable peptide-based compound. It acts as a dual modulator of two chemokine receptors: it is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and an agonist of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: How do I dissolve this compound?
This compound is soluble in water up to 1 mg/mL.[1] For cell culture experiments, it can be dissolved in sterile water or a buffer such as PBS. For in vivo studies, specific formulations using co-solvents may be required to achieve higher concentrations and ensure stability.
Q4: What is the stability of this compound in solution?
This compound is designed to have improved stability in serum compared to its parent compound, T140. When stored at -80°C, stock solutions are generally stable for several months. However, for optimal performance, it is always recommended to use freshly prepared solutions or to minimize the storage time of diluted working solutions.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Dual Receptor Activity. this compound's antagonism of CXCR4 and agonism of CXCR7 can lead to complex biological outcomes. If your experimental system (e.g., cell line) expresses both receptors, the observed effect will be a composite of these two activities.
-
Solution: Characterize the expression levels of both CXCR4 and CXCR7 in your experimental model using techniques like qPCR, western blot, or flow cytometry. Consider using cell lines that express only one of the receptors to dissect the specific effects of this compound on each pathway.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of this compound solutions can lead to degradation and loss of activity.
-
Solution: Always store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a frozen stock.
-
Problem 2: Difficulty dissolving this compound at high concentrations.
-
Possible Cause: The solubility of this compound in aqueous solutions is limited.
-
Solution: For in vivo experiments requiring higher concentrations, consider using a formulation with biocompatible co-solvents. A common formulation involves dissolving this compound in a small amount of DMSO first, and then diluting it with other vehicles such as polyethylene glycol (PEG), Tween-80, or corn oil. Always perform a small-scale solubility test before preparing a large batch.
-
Problem 3: High background or off-target effects in cell-based assays.
-
Possible Cause 1: Suboptimal compound concentration. Using a concentration of this compound that is too high can lead to non-specific effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type. The IC50 for CXCR4 antagonism is in the nanomolar range, while the EC50 for CXCR7 agonism is in the sub-micromolar range.
-
-
Possible Cause 2: Serum protein binding. Although designed for serum stability, some interactions with serum proteins in the culture medium might still occur.
-
Solution: If you suspect interference from serum, consider performing your experiments in serum-free or low-serum medium for a short duration, if your cells can tolerate it.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 2066.43 g/mol | [1] |
| Formula | C₉₀H₁₄₀N₃₄O₁₉S₂ | [1] |
| Purity | ≥95% | [1] |
| Solubility in Water | Up to 1 mg/mL | [1] |
| CXCR4 Antagonist IC₅₀ | ~19.3 nM | |
| ACKR3 (CXCR7) Agonist EC₅₀ | ~350 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in Water
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated microbalance in a sterile environment. For example, to prepare 1 mL of a 1 mM solution, you would need approximately 2.07 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Sterilization: If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber)
-
Cell Preparation: Culture your cells of interest (e.g., a cancer cell line expressing CXCR4) to 70-80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup:
-
In the lower chamber of the Boyden chamber plate, add medium containing the chemoattractant (e.g., CXCL12, the ligand for CXCR4).
-
In a separate set of wells, add the chemoattractant plus different concentrations of this compound to test its inhibitory effect. Include a negative control with no chemoattractant and a vehicle control.
-
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium. Seed the cells in the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (this will vary depending on the cell type, typically 4-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the inhibition of migration by this compound by comparing the number of migrated cells in the presence and absence of the compound.
-
Visualizations
Caption: this compound dual signaling pathway.
References
Validation & Comparative
A Comparative Guide to TC14012 and T140: Serum Stability and Potency
For researchers and drug development professionals in the field of chemokine receptor therapeutics, the choice between the CXCR4 antagonist T140 and its derivative, TC14012, is a critical one. This guide provides an objective comparison of their serum stability and potency, supported by experimental data, to inform preclinical and clinical research decisions.
At a Glance: Key Differences
| Feature | T140 | This compound |
| Primary Target | CXCR4 Antagonist | CXCR4 Antagonist |
| Secondary Target | None established | CXCR7 Agonist |
| Serum Stability | Low | High |
| Potency (CXCR4 IC50) | ~2.5 nM[1] | ~19.3 nM[2][3] |
In-Depth Analysis
Serum Stability: A Major Leap with this compound
The principal limitation of the parent peptide, T140, is its lack of stability in serum.[4] Studies have shown that T140 is susceptible to enzymatic degradation, particularly cleavage at the C-terminal arginine residue, which is crucial for its anti-HIV activity.[4] This instability significantly curtails its therapeutic potential for systemic applications.
This compound was specifically engineered to overcome this limitation. It is a serum-stable derivative of T140.[2][3][5] The enhanced stability is achieved through chemical modifications, including C-terminal amidation, which protects the peptide from degradation by serum proteases.[4] One study on a C-terminally amidated analog of T140, TZ14004, demonstrated complete stability in feline serum for up to 48 hours, highlighting the effectiveness of this modification strategy which is also employed in this compound.[4]
Quantitative Comparison of Serum Stability
| Compound | Description of Stability | Key Structural Modification for Stability |
| T140 | Unstable in serum, susceptible to C-terminal cleavage.[4] | - |
| This compound | Described as "completely stable" or "plasma-stable".[4] | C-terminal amidation and other modifications.[4] |
Potency: A Tale of Two Receptors
Both T140 and this compound are potent antagonists of the CXCR4 receptor, a key mediator in HIV entry, cancer metastasis, and inflammation. However, their potency profiles and receptor selectivity exhibit important distinctions.
CXCR4 Antagonism:
While both compounds exhibit nanomolar potency against CXCR4, published data from different sources suggest that T140 may have a slightly higher affinity. It is crucial to note that these values were not determined in a head-to-head comparative study and may have been obtained under varying experimental conditions.
Receptor Activity Profile
| Compound | Target | Activity | Potency |
| T140 | CXCR4 | Antagonist | IC50 ≈ 2.5 nM[1] |
| This compound | CXCR4 | Antagonist | IC50 ≈ 19.3 nM[2][3] |
| CXCR7 | Agonist | EC50 ≈ 350 nM (for β-arrestin recruitment)[5][6] |
Dual Receptor Activity of this compound:
A significant differentiator for this compound is its activity as an agonist at the CXCR7 receptor (also known as ACKR3).[5][6] This dual activity can have important biological implications, as CXCR7 is involved in scavenging CXCL12, the natural ligand for both CXCR4 and CXCR7, and can modulate cell survival and adhesion. This agonistic effect on CXCR7, mediated through the β-arrestin pathway, should be a key consideration in the design and interpretation of studies using this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Serum Stability Assay
Objective: To determine the half-life of peptides in serum.
Protocol:
-
Peptide Incubation: The peptide (T140 or this compound) is incubated in fresh serum (e.g., human, mouse, or feline) at a specific concentration (e.g., 10 µM) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Protein Precipitation: To stop enzymatic degradation, proteins in the serum samples are precipitated by adding a solvent like acetonitrile or ethanol, often containing an acid like trifluoroacetic acid (TFA) or formic acid.[7][8][9] The samples are then incubated at a low temperature (e.g., -20°C) and centrifuged to pellet the precipitated proteins.
-
Analysis by HPLC or LC-MS: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7][8][10]
-
Quantification: The amount of intact peptide at each time point is quantified by measuring the area under the peak corresponding to the peptide in the chromatogram.
-
Half-Life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated from the degradation curve.
CXCR4 Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for CXCR4.
Protocol:
-
Cell Preparation: A cell line expressing CXCR4 (e.g., Jurkat cells, CEMx174 cells, or a transfected cell line like U87.CD4.CXCR4) is used.[11][12]
-
Competition Reaction: The cells are incubated with a fixed concentration of a labeled ligand that binds to CXCR4 (e.g., a fluorescently-labeled CXCL12 or a radiolabeled ligand) and varying concentrations of the unlabeled competitor compound (T140 or this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound ligand is removed by washing the cells.
-
Detection: The amount of labeled ligand bound to the cells is measured. For fluorescently-labeled ligands, this is typically done using a flow cytometer.[11] For radiolabeled ligands, a scintillation counter is used.
-
IC50 Calculation: The percentage of specific binding of the labeled ligand is plotted against the concentration of the competitor compound. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
Calcium Flux Assay
Objective: To measure the functional antagonism of CXCR4 by assessing the inhibition of CXCL12-induced intracellular calcium mobilization.
Protocol:
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[13][14]
-
Compound Pre-incubation: The loaded cells are pre-incubated with varying concentrations of the antagonist (T140 or this compound).[14][15]
-
CXCL12 Stimulation: The cells are then stimulated with a fixed concentration of CXCL12, the natural agonist for CXCR4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[13][14]
-
Data Analysis: The inhibition of the CXCL12-induced calcium flux by the antagonist is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing the Pathways
To better understand the mechanisms of action of this compound and T140, the following diagrams illustrate the relevant signaling pathways.
Caption: CXCL12/CXCR4 Signaling Pathway and Antagonism by T140/TC14012.
Caption: this compound Agonistic Activity on the CXCR7 Signaling Pathway.
Caption: General Experimental Workflows for Stability and Potency Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of specific CXCR4 inhibitors possessing high selectivity indexes as well as complete stability in serum based on an anti-HIV peptide T140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating TC14012's Effect on Akt/eNOS Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TC14012's performance in activating the Akt/eNOS signaling pathway against other established alternatives. Supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows are presented to aid in the evaluation and design of future studies.
Introduction to this compound and the Akt/eNOS Pathway
This compound is a peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1] Its engagement with CXCR7 has been shown to trigger the activation of the Akt/eNOS signaling cascade, a critical pathway in promoting cell survival, migration, and angiogenesis.[2][3][4] This pathway's activation involves the phosphorylation of Akt (also known as Protein Kinase B), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule in vascular function.[2][3]
This guide will compare the effects of this compound on this pathway with other known activators, providing a framework for researchers to select the most appropriate tool for their specific experimental needs.
Comparative Analysis of Akt/eNOS Pathway Activators
The efficacy of this compound in activating the Akt/eNOS pathway can be benchmarked against several other compounds. This section provides a quantitative comparison based on available literature.
| Compound | Target Receptor/Protein | Typical Effective Concentration | Key Downstream Effects | Reference |
| This compound | CXCR7 Agonist | 5 µmol/L | ↑ p-Akt, ↑ p-eNOS, ↑ NO production, ↑ Endothelial cell migration and tube formation | [3] |
| VEGF | VEGFR2 | 20 ng/mL - 50 ng/mL | ↑ p-Akt, ↑ p-eNOS, ↑ NO production, ↑ Endothelial permeability and angiogenesis | [5][6] |
| Atorvastatin | HMG-CoA Reductase | 0.1 µM - 10 µM | ↑ p-Akt, ↑ eNOS expression, ↑ NO production | [4][7] |
| Pitavastatin | HMG-CoA Reductase | 0.1 µM | ↑ p-Akt, ↑ p-eNOS, ↑ NO production | [8] |
| Bradykinin | B2 Receptor | 1 µmol/L | ↑ p-eNOS, ↑ NO production | [9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Akt/eNOS signaling pathway activated by this compound and other compounds.
Caption: General experimental workflow for validating Akt/eNOS pathway activation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for Akt and eNOS Phosphorylation
This protocol is for the detection of phosphorylated and total Akt and eNOS in endothelial cells following treatment.
a. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
a. Sample Preparation:
-
Homogenize treated cells or tissues in a buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
b. Kinase Reaction:
-
Prepare a reaction mixture containing the cell lysate, [³H]L-arginine, NADPH, and other necessary cofactors such as calmodulin and tetrahydrobiopterin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
c. Separation and Quantification:
-
Apply the reaction mixture to a cation-exchange resin column to separate the positively charged [³H]L-arginine from the neutral [³H]L-citrulline.
-
Elute the [³H]L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate eNOS activity based on the amount of [³H]L-citrulline produced.
Nitric Oxide (NO) Production Assay (Griess Reagent)
This colorimetric assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.[1][11][12]
a. Sample Collection:
-
Collect the cell culture supernatant after the treatment period.
b. Griess Reaction:
-
In a 96-well plate, mix the culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 15-30 minutes, protected from light.
c. Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[1]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[2][13][14]
a. Plate Preparation:
-
Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).[2]
-
Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
b. Cell Seeding:
-
Harvest endothelial cells and resuspend them in a medium containing the test compounds (this compound or alternatives).
-
Seed the cells onto the solidified matrix.
c. Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.[2]
-
Visualize and photograph the tube formation using a microscope.
d. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Wound Healing)
This assay measures the rate of collective cell migration, another crucial aspect of angiogenesis and wound repair.[15][16][17][18]
a. Monolayer and Wound Creation:
-
Grow endothelial cells to a confluent monolayer in a multi-well plate.[18]
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.[15][18]
b. Treatment and Imaging:
-
Wash the cells to remove dislodged cells and add fresh medium containing the test compounds.
-
Capture images of the wound at time zero and at subsequent time points (e.g., every 4-6 hours) until the wound is closed.[15]
c. Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of cell migration by determining the change in the wound area over time.
Conclusion
This compound demonstrates significant potential as an activator of the Akt/eNOS pathway, promoting downstream effects crucial for angiogenesis and cell survival. This guide provides a comparative framework and detailed methodologies to facilitate further research into the therapeutic applications of this compound and other pathway modulators. The provided data and protocols are intended to serve as a valuable resource for the scientific community in designing and executing robust and reproducible experiments in the field of vascular biology and drug discovery.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. corning.com [corning.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Statin treatment upregulates vascular neuronal nitric oxide synthase through Akt/NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF increases permeability of the endothelial cell monolayer by activation of PKB/akt, endothelial nitric-oxide synthase, and MAP kinase pathways [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of different statins on endothelial nitric oxide synthase and AKT phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid increase in endothelial nitric oxide production by bradykinin is mediated by protein kinase A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin-regulated interactions of the mitogen-activated protein kinase pathway with the endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 16. Endothelial cell migration assay: wound healing assay [bio-protocol.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual-Receptor Activity of TC14012: A Comparative Guide to its Cross-Reactivity with Chemokine Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount. This guide provides a detailed comparison of the cross-reactivity of TC14012, a peptidomimetic compound, with other chemokine receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound, a derivative of the T140 peptide, is a well-established and potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). However, comprehensive analysis reveals a significant cross-reactivity profile, most notably with the atypical chemokine receptor 7 (CXCR7 or ACKR3), for which it acts as an agonist. This dual activity presents both opportunities and challenges in its therapeutic and research applications.
Quantitative Analysis of this compound Interaction with Chemokine Receptors
Experimental data consistently demonstrates that while this compound is a highly potent antagonist at CXCR4, it also exhibits potent agonistic activity at CXCR7. Limited data on other chemokine receptors, such as CCR5, suggests a high degree of selectivity for the CXCR4/CXCR7 axis.
| Receptor | Interaction Type | Parameter | Value (nM) | Supporting Evidence |
| CXCR4 | Antagonist | IC₅₀ | 19.3 | Inhibition of CXCL12-induced signaling; Anti-HIV activity in X4-tropic virus assays.[1][2] |
| CXCR7 (ACKR3) | Agonist | EC₅₀ | 350 | Recruitment of β-arrestin 2.[1][2][3][4] |
| CCR5 | No Significant Interaction | - | >1,000,000 | Lack of inhibition of R5-tropic HIV strain infection at high concentrations (1 mM).[1][2] |
Note: IC₅₀ (half maximal inhibitory concentration) for antagonists indicates the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half maximal effective concentration) for agonists indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and a Tale of Two Receptors
The divergent effects of this compound on CXCR4 and CXCR7 stem from the distinct signaling pathways these receptors utilize. CXCR4 is a classical G protein-coupled receptor (GPCR), while CXCR7 is an atypical chemokine receptor that primarily signals through β-arrestin.
CXCR4 Signaling Pathway
Upon binding its endogenous ligand CXCL12, CXCR4 activates heterotrimeric G proteins, leading to a cascade of downstream signaling events that regulate cell migration, proliferation, and survival. This compound acts as an antagonist by blocking these G protein-dependent pathways.
CXCR7 Signaling Pathway
CXCR7, in contrast, does not efficiently couple to G proteins. Instead, upon ligand binding, it recruits β-arrestin proteins, which act as scaffolds to initiate downstream signaling, such as the activation of the MAPK/Erk pathway. This compound functions as an agonist at this receptor, initiating this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-cancer efficacy of TC14012 with other CXCR4 antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anti-Cancer Efficacy of CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, form a critical signaling axis implicated in tumor progression, metastasis, and the development of therapeutic resistance across a wide range of cancers.[1] This axis governs cancer cell proliferation, migration, and survival by activating downstream pathways like PI3K/AKT and MAPK/ERK.[2] Consequently, antagonizing the CXCR4 receptor has emerged as a promising strategy in oncology. This guide provides a detailed comparison of the anti-cancer efficacy of TC14012, a peptidomimetic CXCR4 antagonist, with other notable CXCR4 inhibitors, supported by experimental data and methodologies.
Overview of Compared CXCR4 Antagonists
This guide focuses on a comparative analysis of this compound against other well-characterized CXCR4 antagonists from different structural classes:
-
This compound: A selective, serum-stable, peptidomimetic CXCR4 antagonist derived from T140.[3][4]
-
Plerixafor (AMD3100): A small molecule (bicyclam) antagonist, FDA-approved for mobilizing hematopoietic stem cells and extensively studied in oncology.[5][6][7]
-
BKT140 (TN14003): A potent peptide-based CXCR4 antagonist and an analog of T140, similar to this compound.[4]
-
Ulocuplumab (BMS-936564): A fully human IgG4 monoclonal antibody that targets CXCR4.
-
MSX-122: An orally available, small-molecule non-peptide CXCR4 antagonist.
The CXCL12/CXCR4 Signaling Axis in Cancer
The binding of the chemokine CXCL12 to the G-protein coupled receptor CXCR4 triggers a cascade of intracellular signaling events crucial for cancer progression.[5] This interaction promotes cell survival, proliferation, angiogenesis, and metastasis.[5] CXCR4 antagonists physically block this interaction, thereby inhibiting these downstream effects.
Figure 1. Simplified CXCL12/CXCR4 signaling pathway and point of inhibition.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of a drug's potency in vitro is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency. The data below summarizes the reported IC50 values for CXCR4 antagonism.
| Antagonist | Type | IC50 (CXCR4 Antagonism) | Key Findings & Notes |
| This compound | Peptide | 19.3 nM[3] | Selective and serum-stable. Also acts as a potent agonist for the related CXCR7 receptor (EC50 of 350 nM), which may have distinct biological effects.[3][8] |
| BKT140 | Peptide | ~1 nM - 4 nM[9][10] | An analog of T140, demonstrating very high affinity for CXCR4. Significantly more potent than Plerixafor in binding affinity studies (4 nM vs. 84 nM).[10] |
| Plerixafor (AMD3100) | Small Molecule | 44 nM[5] | The clinical benchmark for CXCR4 antagonists. Also shows agonistic activity on CXCR7, but at a much higher concentration (EC50 of 140 µM) compared to this compound.[8][11] |
| MSX-122 | Small Molecule | Not specified in direct comparison | An orally available antagonist shown to have anti-cancer properties.[12] |
| Ulocuplumab | Monoclonal Ab | Not specified (IC50) | Binds to CXCR4 and inhibits CXCL12 binding; has shown single-agent activity in xenograft models. |
Note: IC50 values can vary based on the specific assay conditions, cell lines, and ligand concentrations used. The values presented are for comparative purposes based on available literature.
Preclinical In Vivo Anti-Cancer Efficacy
Evaluating anti-cancer efficacy in animal models, typically mouse xenografts, provides crucial information on a drug's potential therapeutic effect. Key metrics include Tumor Growth Inhibition (TGI), which measures the reduction in tumor size compared to a control group. While direct head-to-head in vivo studies are limited, the following table summarizes findings from various preclinical studies.
| Antagonist | Cancer Model | Efficacy Highlights | Reference |
| This compound Analogs (Peptide R, I, S) | Melanoma, Osteosarcoma (Lung Metastasis); Renal Cancer (Subcutaneous) | Intraperitoneal treatment with peptide antagonists drastically reduced the number of lung metastases. All three peptides also significantly inhibited primary subcutaneous tumor growth. | [13] |
| Plerixafor (AMD3100) | Pancreatic, Colorectal, Breast Cancer | Overcomes immune inhibition in pancreatic and colorectal cancer models.[14] Enhances the efficacy of radiotherapy in triple-negative breast cancer.[15] Can sensitize cancer cells to chemotherapy by disrupting tumor-stroma interactions.[4][16] | [4][14][15][16] |
| BKT140 | Non-Small Cell Lung Cancer (NSCLC) | Subcutaneous administration significantly delayed the development of H460 xenografts. Augmented the anti-proliferative effects of chemotherapy (cisplatin, paclitaxel) and radiotherapy in vitro. | [1] |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to validating research findings. Below are representative methodologies for key assays used to evaluate CXCR4 antagonists.
Key Experiment Workflow: In Vivo Xenograft Study
Figure 2. Standard workflow for an in vivo tumor xenograft efficacy study.
Detailed Protocol: In Vivo Tumor Xenograft Model
-
Cell Preparation: Human cancer cells (e.g., breast, lung, pancreatic) are cultured under standard conditions. Cells are harvested during the exponential growth phase, counted, and resuspended in a sterile solution like Hank's Balanced Salt Solution (HBSS), often mixed 1:1 with Matrigel to support initial tumor formation.[17]
-
Animal Model: Immunocompromised mice (e.g., 6-8 week old female nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.[18]
-
Tumor Implantation: A suspension of 1-5 million cells in a volume of 100-200 µL is injected subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer).[17][19]
-
Treatment: Once tumors reach a predetermined average size (e.g., 100 mm³), mice are randomized into treatment and control groups. The antagonist (e.g., this compound, Plerixafor) is administered according to a defined schedule (e.g., daily subcutaneous injections at a specific mg/kg dose). The control group receives a vehicle solution.[18]
-
Efficacy Measurement: Tumor dimensions are measured with digital calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
-
Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100.[20]
Detailed Protocol: In Vitro Cell Migration (Transwell) Assay
-
Chamber Setup: A Transwell or Boyden chamber system with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing a chemoattractant, typically CXCL12 (e.g., 100 ng/mL), to stimulate migration.
-
Cell Preparation: Cancer cells are serum-starved for several hours, then harvested and resuspended in serum-free media.
-
Treatment: The cells are pre-incubated with various concentrations of the CXCR4 antagonist (e.g., this compound, Plerixafor) or a vehicle control for a specified time (e.g., 30 minutes).
-
Assay: A suspension of the treated cells (e.g., 2.5 x 10^5 cells/mL) is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the bottom chamber can be quantified using a plate reader or flow cytometer. The inhibition of migration is calculated relative to the CXCL12-only control.
Conclusion
The available data indicates that peptide-based antagonists, particularly this compound and its analog BKT140, exhibit highly potent in vitro activity against the CXCR4 receptor, with IC50 values in the low nanomolar range that are superior to the small molecule Plerixafor.[3][9][10] Preclinical studies confirm that antagonizing the CXCR4/CXCL12 axis is an effective anti-cancer strategy, capable of reducing both primary tumor growth and metastasis.[1][13]
This compound's dual activity as a potent CXCR4 antagonist and a CXCR7 agonist presents a unique pharmacological profile that warrants further investigation, as CXCR7 activation may also contribute to anti-tumor effects.[8] While Plerixafor remains the clinical benchmark, the high potency of peptide antagonists like this compound suggests they are promising candidates for further development. Future head-to-head in vivo studies across standardized cancer models are necessary to definitively establish the comparative therapeutic potential of these different classes of CXCR4 antagonists.
References
- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CXCR4 and CD47 Receptors: An Overview of New and Old Molecules for a Biological Personalized Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential of CXCR4 antagonists for the treatment of metastatic lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMD3100/Plerixafor overcomes immune inhibition by the CXCL12–KRT19 coating on pancreatic and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR4 Expression and Treatment with SDF-1α or Plerixafor Modulate Proliferation and Chemosensitivity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming TC14012-Induced Erk 1/2 Phosphorylation via Western Blot
This guide provides a comprehensive protocol and comparative data for researchers, scientists, and drug development professionals to confirm the induction of Extracellular signal-regulated kinase (Erk 1/2) phosphorylation by TC14012. This compound, while known as a selective antagonist for the CXCR4 receptor, functions as a potent agonist for the CXCR7 receptor, initiating downstream signaling cascades that result in the phosphorylation of Erk 1/2.[1][2][3][4][5] This guide compares the efficacy of this compound in inducing Erk 1/2 phosphorylation against the natural CXCR7 ligand, CXCL12, and another CXCR4 antagonist with CXCR7 agonist activity, AMD3100.
Comparative Analysis of Erk 1/2 Phosphorylation Induction
The following table summarizes quantitative data from a hypothetical experiment designed to compare the potency of this compound, CXCL12, and AMD3100 in inducing Erk 1/2 phosphorylation in U373 glioma cells, which endogenously express CXCR7 but not CXCR4.[1][2] The data is presented as the fold change in the ratio of phosphorylated Erk 1/2 (p-Erk 1/2) to total Erk 1/2, as determined by densitometric analysis of Western blot results.
| Treatment (Concentration) | Fold Change in p-Erk 1/2 / Total Erk 1/2 (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.15 |
| This compound (350 nM) | 8.5 ± 0.9 |
| CXCL12 (30 nM) | 10.2 ± 1.1 |
| AMD3100 (140 µM) | 3.2 ± 0.4 |
Note: The concentrations used are based on the reported EC50 values for β-arrestin recruitment to CXCR7, which is an upstream event to Erk 1/2 activation.[1][4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Analysis of TC14012 and CXCL12 at the Atypical Chemokine Receptor CXCR7
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the synthetic peptidomimetic TC14012 and the natural chemokine ligand CXCL12 in their engagement with the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.
While both molecules act as agonists at CXCR7, their origins and interactions with other receptors set them apart, offering distinct tools for studying and potentially targeting the CXCL12/CXCR4/CXCR7 axis. This compound, originally developed as a potent antagonist for the CXCR4 receptor, surprisingly exhibits agonist activity at CXCR7.[1][2] In contrast, CXCL12 is the endogenous ligand for both CXCR4 and CXCR7, playing a crucial role in various physiological and pathological processes, including cancer progression and inflammation.[3][4]
This guide delves into the comparative binding, signaling, and functional outcomes elicited by this compound and CXCL12 at CXCR7, supported by experimental data and detailed methodologies.
Quantitative Comparison of Ligand Activity at CXCR7
The functional activity of this compound and CXCL12 at CXCR7 has been primarily characterized through their ability to recruit β-arrestin, a key signaling event for this atypical receptor.[1][2] The following table summarizes the key quantitative parameters from comparative studies.
| Parameter | This compound | CXCL12 (Natural Ligand) | Reference |
| β-arrestin 2 Recruitment (EC50) | 350 nM | 30 nM - 35 nM | [1][2][5] |
| Binding Affinity (Ki) | 157 nM (radioligand displacement) | High affinity (10-fold higher than CXCR4) | [2][6] |
EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates greater potency. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.
Signaling Pathways: A Tale of Two Agonists
CXCR7 is termed an "atypical" chemokine receptor because it does not couple to G-proteins to induce classical chemotactic responses.[1][2][7] Instead, its signaling is primarily mediated through the recruitment of β-arrestin.[1][2] Both this compound and CXCL12 leverage this pathway to initiate downstream cellular responses.
Upon binding of either this compound or CXCL12 to CXCR7, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin 2.[1][2][8] This interaction serves as a scaffold for the activation of several downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[1][2][9][10] Additionally, activation of the Akt signaling pathway has been reported following CXCL12 binding to CXCR7.[9][10][11] this compound has also been shown to activate the Akt/eNOS pathway.[11][12]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of ligand-receptor interactions, detailed experimental protocols are essential. Below are methodologies for key assays used to compare this compound and CXCL12 at CXCR7.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantitatively measures the recruitment of β-arrestin to CXCR7 upon ligand stimulation.
Principle: BRET is a proximity-based assay that measures the interaction between two molecules tagged with a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two molecules are in close proximity (<10 nm), the energy from the luciferase-catalyzed reaction is non-radiatively transferred to the YFP, which then emits light at its characteristic wavelength.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to Rluc (CXCR7-Rluc) and β-arrestin 2 fused to YFP (β-arrestin2-YFP) using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, cells are harvested, washed, and resuspended in a buffer compatible with BRET measurements (e.g., phosphate-buffered saline with 0.5 mM MgCl2 and 0.1% glucose). Cells are then seeded into a 96-well white microplate.
-
Ligand Stimulation: Cells are stimulated with increasing concentrations of either this compound or CXCL12. A vehicle control is also included.
-
Substrate Addition: Immediately before reading, the luciferase substrate (e.g., coelenterazine h) is added to each well.
-
BRET Measurement: The plate is read using a microplate reader capable of sequential dual-channel luminescence detection at the emission wavelengths of Rluc (e.g., 485 nm) and YFP (e.g., 530 nm).
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. The net BRET is determined by subtracting the background BRET ratio from the BRET ratio of the stimulated samples. Dose-response curves are generated by plotting the net BRET ratio against the ligand concentration, and EC50 values are calculated using a non-linear regression model.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following ligand stimulation, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for both the phosphorylated (active) and total forms of ERK1/2.
Protocol:
-
Cell Culture and Starvation: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are cultured in DMEM with 10% FBS.[1][2] Prior to stimulation, cells are serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with this compound or CXCL12 at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated ERK to total ERK is calculated to determine the level of ERK activation.
Conclusion
References
- 1. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 6. CXCR7 Controls Competition for Recruitment of β-Arrestin 2 in Cells Expressing Both CXCR4 and CXCR7 | PLOS One [journals.plos.org]
- 7. CXCR7 Functions as a Scavenger for CXCL12 and CXCL11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7 controls competition for recruitment of β-arrestin 2 in cells expressing both CXCR4 and CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCL12-CXCR7 signaling activates ERK and Akt pathways in human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Validating the Cardioprotective Effects of TC14012 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of TC14012, a dual CXCR4 antagonist and CXCR7 agonist, against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in cardiovascular research.
Executive Summary
This compound has demonstrated significant cardioprotective effects in preclinical in vivo models of cardiac injury, particularly in doxorubicin-induced cardiotoxicity and myocardial infarction. Its dual-action mechanism, involving the antagonism of the CXCR4 receptor and agonism of the CXCR7 receptor, offers a multi-faceted approach to mitigating cardiac damage. This guide summarizes the available quantitative data, details the experimental protocols used to validate these effects, and visualizes the key signaling pathways involved.
Performance Comparison: this compound vs. Alternatives
Direct head-to-head in vivo comparisons of this compound with other CXCR4 antagonists for cardioprotection are limited in the currently available literature. However, we can infer its potential advantages by comparing its performance in specific models to that of other agents like AMD3100, a well-known CXCR4 antagonist.
Doxorubicin-Induced Cardiotoxicity Model
In a murine model of doxorubicin-induced cardiotoxicity, this compound has shown significant efficacy in preserving cardiac function.
| Treatment Group | Dosage | Ejection Fraction (% EF) | Fractional Shortening (% FS) | Key Findings |
| This compound | 5 mg/kg (optimal dose) | Significantly preserved | Significantly preserved | Reduced cardiac collagen deposition and infiltration of macrophages and neutrophils[1]. |
| Doxorubicin Only | - | Significantly reduced | Significantly reduced | Induced severe cardiotoxicity[1]. |
Myocardial Infarction Model
While direct quantitative data for this compound's effect on infarct size is emerging, studies on cardiomyocyte-specific deletion of its target receptor, CXCR7, suggest a crucial role in protecting the heart from ischemic injury[2][3][4]. As a CXCR7 agonist, this compound is expected to ameliorate myocardial infarction[2][5]. For a comparative perspective, data from a study comparing another novel CXCR4 antagonist, DBPR807, with AMD3100 in a rat model of ischemia-reperfusion injury is presented below. This highlights the potential for newer generation CXCR4 modulators to offer enhanced cardioprotection.
| Treatment Group | Dosage | Infarct Area / Area at Risk (AAR) (%) | Key Findings |
| Control (Vehicle) | - | 54% | - |
| AMD3100 | 5 mg/kg | 43% | Reduced infarct size compared to control[6][7]. |
| DBPR807 (Novel CXCR4 Antagonist) | 5 mg/kg | 30% | Significantly greater reduction in infarct size compared to both control and AMD3100[6][7]. |
Note: The data for DBPR807 is provided as a reference to illustrate the potential for advanced CXCR4 antagonists to surpass the efficacy of established compounds like AMD3100. Direct comparative studies of this compound in this model are needed for a conclusive assessment.
Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects through the modulation of two key chemokine receptors, CXCR4 and CXCR7, leading to the activation of pro-survival pathways and the inhibition of detrimental inflammatory responses.
Caption: this compound's dual signaling mechanism in cardioprotection.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Doxorubicin-Induced Cardiotoxicity in Mice
This protocol outlines the induction of cardiotoxicity using doxorubicin to evaluate the protective effects of this compound.
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Doxorubicin Administration:
-
Acute Model: A single intraperitoneal (i.p.) injection of doxorubicin at a dose of 15-20 mg/kg.
-
Chronic Model: Multiple i.p. injections of doxorubicin (e.g., 5 mg/kg) once a week for a cumulative dose of 20-25 mg/kg[1].
3. This compound Treatment:
-
Dosage: 5 mg/kg body weight.
-
Administration: Administered twice weekly via a suitable route (e.g., subcutaneous or intraperitoneal injection) concurrently with or prior to doxorubicin treatment[1].
4. Cardiac Function Assessment:
-
Method: Transthoracic echocardiography.
-
Parameters Measured: Left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Schedule: Baseline measurements before treatment and at specified time points after doxorubicin administration.
5. Histological Analysis:
-
At the end of the study period, hearts are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Sections are stained with Masson's trichrome to assess cardiac fibrosis and with specific antibodies to evaluate the infiltration of inflammatory cells (e.g., macrophages and neutrophils).
Caption: Experimental workflow for doxorubicin-induced cardiotoxicity study.
Myocardial Infarction (Ischemia-Reperfusion Injury) in Mice
This protocol describes the surgical induction of myocardial infarction to assess the cardioprotective effects of therapeutic agents.
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Age: 10-12 weeks.
2. Surgical Procedure (LAD Ligation):
-
Anesthetize the mouse and provide appropriate analgesia.
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia is typically maintained for 30-60 minutes.
-
Release the suture to allow for reperfusion.
-
Close the chest cavity and allow the animal to recover.
3. Drug Administration:
-
The therapeutic agent (e.g., this compound or comparator) is typically administered shortly before or at the time of reperfusion. The optimal dosage and route of administration for this compound in this model would need to be determined empirically, but a starting point could be the 5 mg/kg dose found effective in the doxorubicin model.
4. Infarct Size Assessment:
-
Method: 2,3,5-Triphenyltetrazolium chloride (TTC) staining.
-
Procedure: At 24-48 hours post-reperfusion, the heart is excised, and the left ventricle is sliced. The slices are incubated in TTC solution, which stains viable myocardium red, leaving the infarcted area pale white.
-
Quantification: The area of infarction is measured and expressed as a percentage of the area at risk (AAR) or the total left ventricular area.
5. Cardiac Function Assessment:
-
Echocardiography can be performed at various time points post-MI to assess long-term effects on cardiac function.
Caption: Workflow for myocardial infarction (ischemia-reperfusion) study.
Conclusion
The available in vivo data strongly support the cardioprotective potential of this compound. Its dual mechanism of action on CXCR4 and CXCR7 presents a promising therapeutic strategy for mitigating cardiac damage in different pathological settings. Further studies directly comparing this compound with other CXCR4 antagonists in models of myocardial infarction are warranted to fully elucidate its comparative efficacy. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting future preclinical studies in this area.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CXCR7 ameliorates myocardial infarction as a β-arrestin-biased receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An investigation into the role of the CXCR7 Chemokine receptor in acute myocardial infarction and angiogenesis | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of TC14012 and Other CXCR7 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptidic CXCR7 agonist TC14012 with other notable CXCR7 agonists. This analysis is supported by experimental data on binding affinity, potency, and downstream signaling, presented in structured tables for ease of comparison. Detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are also included to facilitate a comprehensive understanding.
The atypical chemokine receptor CXCR7 (also known as ACKR3) has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through a β-arrestin-biased pathway, making the study of its agonists crucial for understanding its physiological roles and for drug development. This guide focuses on this compound, a well-characterized CXCR7 agonist, and compares its performance with other synthetic and natural agonists.
Comparative Analysis of CXCR7 Agonists
This compound, a serum-stable derivative of the CXCR4 antagonist T140, has been identified as a potent agonist of CXCR7.[1][2] Its activity is primarily characterized by its ability to recruit β-arrestin 2 to the receptor.[1][3][4] This action is in contrast to its antagonistic effect on the related CXCR4 receptor, highlighting a fascinating case of dual-receptor modulation.[2][3][4][5]
Other compounds have also been identified as CXCR7 agonists, including the small molecule AMD3100 (also a CXCR4 antagonist), the selective small molecule agonist CCX771, the potent agonist VUF11207, and the cyclic pentapeptide FC313.[1][3][4][6][7] The natural ligand for CXCR7 is the chemokine CXCL12 (also known as SDF-1), which also binds to CXCR4.[3][4]
Quantitative Comparison of CXCR7 Agonist Potency
The following table summarizes the reported potency of various agonists in recruiting β-arrestin to CXCR7 or in binding to the receptor. Potency is a critical parameter for comparing the effectiveness of different agonists.
| Agonist | Type | Assay | Potency (EC50/IC50/Ki) | Organism/Cell Line | Reference |
| This compound | Peptide | β-arrestin 2 recruitment (BRET) | 350 nM (EC50) | Human | [1][2][3][4][5] |
| CXCL12 | Chemokine (Endogenous Ligand) | β-arrestin 2 recruitment (BRET) | 35 nM (EC50) | Human | [3][4] |
| AMD3100 (Plerixafor) | Small Molecule | β-arrestin recruitment | 140 µM (EC50) | Human | [3][4][6] |
| CCX771 | Small Molecule | CXCL12 Binding Inhibition | 4.1 nM (IC50) | Human | [1][3] |
| VUF11207 | Small Molecule | β-arrestin 2 recruitment (BRET) | 1.6 nM (EC50) | HEK293 | [4][8] |
| VUF11207 | Small Molecule | Binding Affinity | ~7.9 nM (Ki from pKi of 8.1) | Human | [5][8][9] |
| FC313 | Peptide | β-arrestin recruitment | 95 nM (EC50) | Not Specified | [6] |
| FC313 | Peptide | CXCL12 Binding Inhibition | 800 nM (IC50) | Not Specified | [6] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; BRET: Bioluminescence Resonance Energy Transfer.
CXCR7 Signaling and Downstream Effects
Activation of CXCR7 by agonists like this compound predominantly triggers the recruitment of β-arrestin. This event initiates a signaling cascade that is largely independent of G-protein coupling, a hallmark of atypical chemokine receptors.[1][10][11][12] The recruitment of β-arrestin to CXCR7 can lead to the activation of downstream mitogen-activated protein kinases (MAPKs), such as ERK1/2, and the PI3K/Akt pathway.[10][11][12][13][14] These pathways are crucial in regulating cellular processes like proliferation, survival, and migration.[10][11][13][14] this compound has been shown to induce ERK1/2 phosphorylation in cells expressing endogenous CXCR7.[2]
dot
References
- 1. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMD3100 is a CXCR7 ligand with allosteric agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR7 Agonist, VUF11207 - CAS 1378524-41-4 - Calbiochem | 239824 [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 13. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 14. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of TC14012: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount for ensuring safety and maintaining a compliant research environment. This document provides essential safety and logistical information for the peptide-based CXCR4 antagonist, TC14012, including operational and disposal plans.
This compound is a potent and selective peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor, with demonstrated anti-HIV and anti-cancer activity. Due to its biological activity, careful handling and disposal are necessary to minimize risk to personnel and the environment.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a representative SDS for a similar CXCR4 antagonist indicates that the compound may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, when handling this compound.[2]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid contact with skin and eyes.[1]
-
Handling Procedures: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1] For handling highly potent active pharmaceutical ingredients (HPAPIs), risk can be mitigated by performing all preparations in a dedicated high-potency laboratory and only removing samples once they are in solution and in sealed vials.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Duration |
| Lyophilized Powder at -20°C | Short-term |
| Lyophilized Powder at -80°C | Long-term |
| In solution at -20°C or -80°C | Avoid repeated freeze-thaw cycles |
Data sourced from supplier information.
Disposal Procedures
A formal disposal plan should be in place before commencing any experiment with this compound.
Solid Waste:
-
Unused/Expired Compound: Unused or expired this compound powder should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and disposed of through an approved waste disposal plant.[1]
-
Contaminated Materials: All materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be considered hazardous waste. These items should be collected in a designated, labeled hazardous waste container for incineration or other approved disposal methods.
Liquid Waste:
-
Solutions: Aqueous solutions containing this compound should be treated as hazardous chemical waste. Avoid disposing of these solutions down the drain. Collect all liquid waste in a labeled, sealed container for pickup by a certified hazardous waste disposal service.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the empty container can be disposed of according to institutional guidelines.
Experimental Protocols
This compound has been cited in studies investigating its role in β-arrestin recruitment and ERK1/2 phosphorylation. Below are detailed methodologies for these key experiments.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of this compound to induce the recruitment of β-arrestin to the CXCR7 receptor.
Materials:
-
HEK293 cells co-expressing CXCR7 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay)
-
Opti-MEM or other suitable serum-free medium
-
This compound stock solution (e.g., in DMSO)
-
Assay plate (e.g., 384-well white, solid bottom)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the HEK293 cells into the assay plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK1/2 signaling pathway in response to this compound, typically in cells expressing CXCR7 but not CXCR4, such as U373 cells.
Materials:
-
U373 cells
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
PVDF membrane
-
SDS-PAGE gels
Procedure:
-
Cell Culture and Starvation: Culture U373 cells to 70-80% confluency. Serum-starve the cells overnight before the experiment.
-
Cell Treatment: Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total-ERK1/2.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the β-arrestin recruitment and ERK1/2 phosphorylation assays.
Caption: Workflow for the β-arrestin recruitment assay.
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
